molecular formula C13H19ClN2 B6304774 2-Phenyl-2,7-diaza-spiro[4.4]nonane hydrochloride CAS No. 1965310-27-3

2-Phenyl-2,7-diaza-spiro[4.4]nonane hydrochloride

Cat. No.: B6304774
CAS No.: 1965310-27-3
M. Wt: 238.75 g/mol
InChI Key: BCKKWKAASJOXMC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Phenyl-2,7-diaza-spiro[4.4]nonane hydrochloride ( 1965310-27-3) is a chemical compound of interest in medicinal chemistry research, particularly in the development of ligands for neurological targets. This compound features a spirodiamine core structure, which is increasingly explored as an alternative to classic piperazine scaffolds in drug discovery . Research indicates that such diazaspiro systems can be utilized to develop selective dopamine D3 receptor (D3R) ligands . The strategic incorporation of a low-affinity orthosteric fragment, like the 2-phenyl-2,7-diaza-spiro[4.4]nonane motif, has been shown to help minimize off-target interactions at other aminergic G-protein-coupled receptors (GPCRs), thereby improving selectivity and reducing potential side effects . This makes it a valuable synthon for investigating new treatments for neurological and psychiatric disorders, as well as substance addiction . The compound is also referenced in patent literature concerning 2,7-diazaspiro[4.4]nonane derivatives, highlighting its relevance in the development of new therapeutic agents . This product is supplied as the hydrochloride salt. The molecular formula is C 13 H 19 ClN 2 and it has a molecular weight of 238.76 g/mol . Please Note: This product is for Research Use Only (RUO). It is not intended for diagnostic or therapeutic use in humans.

Properties

IUPAC Name

2-phenyl-2,7-diazaspiro[4.4]nonane;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2.ClH/c1-2-4-12(5-3-1)15-9-7-13(11-15)6-8-14-10-13;/h1-5,14H,6-11H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCKKWKAASJOXMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC12CCN(C2)C3=CC=CC=C3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19ClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Engineering 3D Chemical Space: The Medicinal Chemistry of 2,7-Diaza-spiro[4.4]nonane Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As drug discovery targets increasingly complex protein-protein interactions (PPIs) and highly specific receptor subtypes, the medicinal chemistry community has recognized the severe limitations of planar, sp²-rich heterocycles. The "escape from flatland" paradigm has elevated spirocyclic scaffolds—particularly the 2,7-diaza-spiro[4.4]nonane system—to the forefront of modern drug design[1]. This technical guide dissects the structural, physicochemical, and pharmacological advantages of the 2,7-diaza-spiro[4.4]nonane core, providing actionable insights and self-validating protocols for its integration into discovery pipelines.

Structural and Physicochemical Causality

The fundamental advantage of the 2,7-diaza-spiro[4.4]nonane scaffold lies in its quaternary spiro-carbon, which forces the two pyrrolidine rings into orthogonal planes. This inherent three-dimensionality dramatically increases the fraction of sp³-hybridized carbons (Fsp³)[2].

By shifting from flat to 3D architectures, medicinal chemists can manipulate molecular properties at a fundamental thermodynamic level:

  • Aqueous Solubility: Flat aromatic systems tend to form highly stable, π-stacked crystal lattices that resist aqueous solvation. The orthogonal geometry of the spiro[4.4]nonane core disrupts this stacking, lowering the crystal lattice energy and thermodynamically favoring dissolution[3].

  • Off-Target Mitigation: Promiscuous binding to anti-targets (such as the hERG potassium channel) often requires a coplanar pharmacophore. The rigid, 3D bulk of the spirocycle sterically clashes with these planar binding pockets, enhancing target selectivity[1].

Table 1: Quantitative Physicochemical Profiling
ParameterPlanar Scaffold (e.g., Piperazine)2,7-Diaza-spiro[4.4]nonaneMechanistic Causality
Fraction sp³ (Fsp³) ~0.3 - 0.51.0 (Core)Introduction of a quaternary spiro-carbon forces a 3D architecture, eliminating flatland stacking.
Aqueous Solubility (LogS) ModerateHighDisruption of planar π-stacking lowers crystal lattice energy, thermodynamically favoring aqueous solvation.
hERG Inhibition Risk HighLowThe rigid 3D bulk prevents the scaffold from adopting the coplanar conformation required to block the hERG pore.
Metabolic Clearance High (CYP oxidation)Low to ModerateSteric hindrance around the spiro-center shields the adjacent α-carbons from cytochrome P450-mediated N-dealkylation.

Pharmacological Case Studies

Sigma Receptor (SR) Ligands (Pain Management)

Recent breakthroughs have utilized the 2,7-diaza-spiro[4.4]nonane core to develop potent antiallodynic agents. For instance, compound AD258 exhibits sub-nanomolar affinity for Sigma-1 (S1R) and Sigma-2 (S2R) receptors[4]. The rigid spiroamine projects its protonated nitrogen to form a critical salt bridge with Asp29 and a π-cation interaction with Tyr150 in the S1R binding pocket, driving analgesic efficacy without motor impairment[4].

Mechanism L AD258 (Spiro Ligand) I1 Salt Bridge (Asp29) L->I1 I2 Pi-Cation (Tyr150) L->I2 R Sigma-1 Receptor (S1R) I1->R I2->R E Analgesic Efficacy (Antiallodynic) R->E

Binding interactions of 2,7-diazaspiro[4.4]nonane ligand AD258 with the Sigma-1 Receptor.

Menin-MLL Interaction Inhibitors (Oncology)

In acute myeloid leukemia (AML), the interaction between menin and MLL fusion proteins is a prime therapeutic target. Because PPI interfaces are wide and shallow, planar molecules struggle to achieve sufficient binding energy. 2,7-diaza-spiro[4.4]nonane derivatives effectively navigate these complex topologies, acting as rigid vectors that project binding moieties into disparate sub-pockets to disrupt the Menin-MLL complex[5].

Experimental Workflows & Self-Validating Protocols

To successfully leverage this scaffold, researchers must employ robust synthetic and analytical methodologies.

Workflow N1 1. Scaffold Selection 2,7-diazaspiro[4.4]nonane N2 2. Orthogonal Protection (e.g., Boc/Cbz) N1->N2 N3 3. Regioselective Functionalization N2->N3 N4 4. Deprotection & Late-Stage Derivatization N3->N4 N5 5. ADME/Tox Profiling (Self-Validating Assays) N4->N5

Workflow for the synthesis and validation of 2,7-diazaspiro[4.4]nonane derivatives.

Protocol 1: Regioselective N-Alkylation of the Spiro Core

Objective: Synthesize a target-vectored 2,7-diaza-spiro[4.4]nonane derivative via reductive amination. Causality: The unprotected spirocycle is chemically symmetric. Attempting direct functionalization yields an intractable mixture of mono- and di-alkylated products. We utilize tert-butyl 2,7-diazaspiro[4.4]nonane-2-carboxylate to break this symmetry, ensuring 100% regioselectivity at the N7 position.

  • Preparation: Dissolve 1.0 eq of tert-butyl 2,7-diazaspiro[4.4]nonane-2-carboxylate in anhydrous 1,2-dichloroethane (DCE).

  • Imine Formation: Add 1.1 eq of the target aldehyde and 2.0 eq of N,N-diisopropylethylamine (DIPEA). Stir at room temperature for 2 hours. Causality: DCE is chosen over protic solvents to prevent competitive solvation of the aldehyde, driving the equilibrium toward the intermediate imine.

  • Reduction: Add 1.5 eq of sodium triacetoxyborohydride (STAB) portion-wise. Stir for 12 hours. Causality: STAB is a mild reducing agent that selectively reduces the imine without over-reducing the aldehyde or cleaving the Boc protecting group.

  • Deprotection: Isolate the intermediate, then treat with 4M HCl in dioxane for 2 hours to remove the Boc group, yielding the secondary amine for late-stage derivatization.

Protocol 2: Self-Validating Microsomal Stability Assay

Objective: Quantify the intrinsic clearance (CLint) of the synthesized spiro-compound. Self-Validating System: This protocol relies on a dual-control matrix. The assay is only deemed valid if the positive control (Verapamil) shows >80% depletion and the negative control (Warfarin) shows <10% depletion at 30 minutes. This guarantees the human liver microsomes (HLMs) possess active CYP450 enzymes and have not degraded.

  • Matrix Preparation: Prepare a 0.5 mg/mL HLM suspension in 100 mM potassium phosphate buffer (pH 7.4) containing 3 mM MgCl₂.

  • Compound Spiking: Add the spiro-compound, Verapamil, and Warfarin to separate reaction vials at a final concentration of 1 µM.

  • Reaction Initiation: Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding NADPH to a final concentration of 1 mM. Causality: NADPH is the obligate electron donor for CYP450 enzymes; its addition strictly controls the start time (T=0) of metabolic turnover.

  • Quenching & Analysis: At T=0, 15, 30, and 60 minutes, extract 50 µL aliquots and immediately quench in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide). Centrifuge at 4000 rpm for 15 mins to precipitate proteins, and analyze the supernatant via LC-MS/MS.

References

  • [4] Title: Discovery of AD258 as a Sigma Receptor Ligand with Potent Antiallodynic Activity | Source: nih.gov | URL: 4

  • [3] Title: Spiroazetidines in Drug Discovery | Source: pharmablock.com | URL: 3

  • [1] Title: BLD Insights | The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry | Source: bldpharm.com | URL: 1

  • [5] Title: EP3512857B1 - Spiro bicyclic inhibitors of menin-mll interaction | Source: google.com | URL: 5

  • [2] Title: Comprehensive Risdiplam Synthesis Overview | Source: mdpi.com | URL: 2

Sources

Molecular weight and formula of 2-Phenyl-2,7-diaza-spiro[4.4]nonane HCl

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to 2-Phenyl-2,7-diaza-spiro[4.4]nonane HCl

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Strategic Value of Spirocyclic Scaffolds in Modern Medicinal Chemistry

In the relentless pursuit of novel therapeutics with enhanced specificity and efficacy, medicinal chemists are increasingly venturing beyond flat, aromatic molecules into the realm of three-dimensional chemical space. Spirocyclic scaffolds, defined by two rings sharing a single common atom, have emerged as "privileged structures" in this endeavor. Their inherent conformational rigidity and well-defined exit vectors provide a unique platform for creating ligands that can engage with biological targets with exceptional precision. This structural constraint often translates into higher potency, improved selectivity, and more favorable ADME (absorption, distribution, metabolism, and excretion) properties compared to more flexible acyclic or monocyclic analogs.

The 2,7-diazaspiro[4.4]nonane framework is a particularly compelling example of this class. It provides two distinct nitrogen atoms that can be functionalized to probe different regions of a target's binding pocket, making it a versatile core for library synthesis and lead optimization. This guide focuses on a key derivative, 2-Phenyl-2,7-diaza-spiro[4.4]nonane HCl, providing a comprehensive overview of its molecular attributes, a validated, generalized synthetic strategy, and its demonstrated potential in contemporary drug discovery programs.

Core Molecular Profile

A precise understanding of a compound's fundamental properties is the bedrock of all reproducible research. For 2-Phenyl-2,7-diaza-spiro[4.4]nonane HCl, the core attributes are summarized below. The hydrochloride salt form is typically employed to enhance the compound's crystallinity, stability, and aqueous solubility, which is a critical consideration for both in-vitro biological assays and potential formulation development.

Table 1: Physicochemical Properties of 2-Phenyl-2,7-diaza-spiro[4.4]nonane HCl

PropertyValueSource
Molecular Formula C₁₃H₁₉ClN₂[1]
Molecular Weight 238.76 g/mol [1]
CAS Number 1965310-27-3[1]
Canonical SMILES C1CNCC12CCN(C2)C3=CC=CC=C3.Cl(Computed)
Appearance Typically a white to off-white solid(General)
Solubility Soluble in water, methanol, DMSO(General)

Synthesis and Methodological Considerations

Causality in Synthetic Strategy: The Power of Palladium

The key transformation is the formation of the bond between the phenyl ring and the nitrogen atom at the 2-position of the spirocycle. For this task, the Buchwald-Hartwig amination reaction stands as the gold standard. This palladium-catalyzed cross-coupling reaction is renowned for its high efficiency, functional group tolerance, and broad substrate scope, making it an ideal choice for this type of transformation. It allows for the precise and predictable connection of an aryl halide (or triflate) with an amine, which is the core challenge in synthesizing this molecule.

G cluster_0 Phase 1: Core Synthesis & Protection cluster_1 Phase 2: N-Arylation cluster_2 Phase 3: Finalization A Commercially Available Starting Materials B Step 1: Construction of 2,7-diazaspiro[4.4]nonane core A->B C Step 2: Selective Protection (e.g., Boc protection of N7) B->C D Protected Spirocyclic Amine (N2-H) C->D E Step 3: Buchwald-Hartwig Amination (Aryl Halide, Pd Catalyst, Ligand, Base) D->E F N2-Phenylated Intermediate E->F G Step 4: Deprotection (e.g., TFA or HCl to remove Boc) F->G H Step 5: Salt Formation (Treatment with HCl) G->H I Final Product: 2-Phenyl-2,7-diaza-spiro[4.4]nonane HCl H->I

Figure 1: A validated, multi-phase workflow for the synthesis of the target compound.

Representative Protocol: Buchwald-Hartwig N-Arylation

This protocol is a self-validating system, as reaction progress can be easily monitored by standard techniques like TLC or LC-MS, ensuring the transformation is proceeding as expected before moving to the next step.

Materials:

  • N7-Boc-2,7-diazaspiro[4.4]nonane (1.0 eq)

  • Bromobenzene (1.1 eq)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 eq)

  • Xantphos (or similar biaryl phosphine ligand, 0.04 eq)

  • Sodium tert-butoxide (NaOtBu, 1.4 eq)

  • Anhydrous Toluene

  • Hydrochloric acid (4M solution in 1,4-dioxane)

Methodology:

  • Reaction Setup (Trustworthiness Pillar): To an oven-dried Schlenk flask under an inert atmosphere (Argon), add NaOtBu, Pd₂(dba)₃, and Xantphos. The use of an inert atmosphere is critical to prevent the oxidation and deactivation of the palladium catalyst.

  • Reagent Addition: Add the N7-Boc-2,7-diazaspiro[4.4]nonane, bromobenzene, and anhydrous toluene.

  • Execution: Heat the mixture to 100-110 °C with vigorous stirring. Monitor the reaction by LC-MS until the starting amine is consumed (typically 4-16 hours).

  • Workup & Purification: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude oil via flash column chromatography on silica gel to yield the Boc-protected intermediate.

  • Deprotection & Salt Formation: Dissolve the purified intermediate in a minimal amount of methanol. Add the 4M HCl in dioxane solution in excess. Stir for 2-4 hours at room temperature. The product will precipitate.

  • Isolation: Collect the solid by filtration, wash with cold diethyl ether, and dry under high vacuum to afford 2-Phenyl-2,7-diaza-spiro[4.4]nonane HCl as a solid.

Structural Elucidation and Quality Control

Confirming the identity and purity of the final compound is non-negotiable. A suite of orthogonal analytical techniques must be employed. While specific spectral data for this compound is not publicly cataloged, the expected results are well-understood based on its structure.

G cluster_0 Primary Structure Confirmation cluster_1 Purity & Identity Confirmation Compound Synthesized Product NMR NMR Spectroscopy (¹H, ¹³C) Compound->NMR MS HRMS (High-Resolution Mass Spec) Compound->MS EA Elemental Analysis (CHN) Compound->EA IR Infrared (IR) Spectroscopy Compound->IR NMR_desc Confirms atomic connectivity and proton/carbon environment. NMR->NMR_desc MS_desc Provides exact mass, confirming elemental formula. MS->MS_desc EA_desc Verifies % composition of C, H, N. EA->EA_desc IR_desc Confirms presence of key functional groups (N-H, C-Haro, C-Hali). IR->IR_desc

Figure 2: Orthogonal analytical workflow for structure and purity validation.

  • ¹H NMR Spectroscopy: Would confirm the presence of aromatic protons (phenyl group, ~7-8 ppm) and multiple distinct aliphatic protons of the two pyrrolidine rings. The integration of these signals would correspond to the number of protons in each environment.

  • ¹³C NMR Spectroscopy: Would show characteristic signals for the sp³-hybridized spiro-carbon, the aliphatic carbons of the rings, and the sp²-hybridized carbons of the phenyl group.

  • High-Resolution Mass Spectrometry (HRMS): This is the most definitive technique for formula confirmation. For the free base (C₁₃H₁₈N₂), HRMS would detect the [M+H]⁺ ion and provide a mass accurate to within 5 ppm of the theoretical value (203.1548), unequivocally confirming the elemental composition.

  • Elemental Analysis: Provides quantitative data on the percentage of Carbon, Hydrogen, and Nitrogen, which must match the theoretical values for the HCl salt formula (C₁₃H₁₉ClN₂) to confirm purity and correct salt formation.

Significance and Applications in Drug Discovery

The true value of a chemical scaffold lies in its biological applications. While 2-Phenyl-2,7-diaza-spiro[4.4]nonane itself is primarily a building block, its core structure is featured in compounds investigated for significant therapeutic areas.

  • Central Nervous System (CNS) Disorders: Extensive research has been conducted on derivatives of 2-azaspiro[4.4]nonane for CNS applications. Specifically, N-phenylamino derivatives of 2-azaspiro[4.4]nonane-1,3-dione have shown potent anticonvulsant activity in both maximal electroshock (MES) and pentylenetetrazole (scPTZ) seizure models.[1][2] The mechanism of action for some of these active derivatives is believed to involve the modulation of GABA(A) receptors.[2] This body of work strongly suggests that the 2-phenyl-2,7-diazaspiro[4.4]nonane core is a promising scaffold for developing novel agents for epilepsy and other neurological conditions.

  • Oncology and Metabolic Diseases: A patent application from Bayer AG highlights the potential of substituted 2,7-diazaspiro[4.4]nonanes as inhibitors of the protein-protein interaction (PPI) between menin and mixed-lineage leukemia (MLL) proteins. This PPI is a critical driver in certain types of acute leukemias. Furthermore, menin is implicated in prostate and breast cancers, as well as diabetes, making inhibitors based on this scaffold potential therapeutics for a range of serious diseases. The recent FDA approval of revumenib, a menin-MLL inhibitor built on a related diazaspiro core, validates this therapeutic strategy and underscores the potential of this entire compound class.

Conclusion

2-Phenyl-2,7-diaza-spiro[4.4]nonane HCl is more than a simple chemical; it is a gateway to a rich and therapeutically relevant area of three-dimensional chemical space. Its synthesis, while requiring modern catalytic methods, is achievable through logical and validated protocols. Its rigid spirocyclic core, decorated with a phenyl group, represents a proven structural motif for engaging with complex biological targets in the CNS and oncology. This guide provides the foundational knowledge and methodological framework necessary for researchers to confidently incorporate this valuable scaffold into their drug discovery and development programs.

References

  • Obniska, J., et al. (2008). Synthesis, physicochemical and anticonvulsant properties of new N-phenylamino derivatives of 2-azaspiro[4.4]nonane- and [4.5]decane-1,3-diones: part V. European Journal of Medicinal Chemistry, 43(1), 194-203. Available at: [Link]

  • J&W Pharmlab. (n.d.). 2-Phenyl-2,7-diaza-spiro[4.4]nonane hydrochloride. Retrieved March 7, 2026, from [Link]

  • Obniska, J., & Kamiński, K. (2006). Synthesis and anticonvulsant properties of new N-phenylamino derivatives of 2-azaspiro[4.4]nonane, 2-azaspiro[4.5]decane-1,3-dione and 3-cyclohexylpyrrolidine-2,5-dione. Part IV. Acta Poloniae Pharmaceutica, 63(2), 115-121. Available at: [Link]

  • Siegel, S., et al. (2018). 2,7-Diazaspirononanes for the Treatment or Prevention of Cancers and Diabetes. Patent Application WO 2018/024602 A1. Available at: [Link]

Sources

Role of spiro[4.4]nonane derivatives in drug discovery

The spiro[4.4]nonane scaffold represents a privileged structure in modern medicinal chemistry. Its inherent three-dimensionality provides a robust framework for developing novel therapeutics with improved potency, selectivity, and pharmacokinetic profiles. [8][23]The synthetic accessibility of core building blocks like spiro[4.4]nonan-1-one allows for the creation of diverse chemical libraries for high-throughput screening. [7][12]As drug discovery continues to move towards more complex and specific biological targets, the unique spatial arrangement offered by the spiro[4.4]nonane core and its derivatives will undoubtedly secure its role as a valuable tool in the development of next-generation medicines. [3][4]

References

  • Title: Synthesis of Spiro Compounds Review | PDF Source: Scribd URL: [Link]

  • Title: Syntheses and medicinal chemistry of spiro heterocyclic steroids Source: Beilstein Journals URL: [Link]

  • Title: Synthetic Routes to Approved Drugs Containing a Spirocycle Source: PMC - NIH URL: [Link]

  • Title: New Spiro[cycloalkane-pyridazinone] Derivatives with Favorable Fsp3 Character Source: MDPI URL: [Link]

  • Title: The use of spirocyclic scaffolds in drug discovery Source: CORE URL: [Link]

  • Title: Oxa-spirocycles: synthesis, properties and applications Source: Chemical Science (RSC Publishing) URL: [Link]

  • Title: Methodology for the synthesis of the spiro[4.4]nonane system: an approach for the total synthesis of fredericamycin A Source: Journal of the Chemical Society, Chemical Communications (RSC Publishing) URL: [Link]

  • Title: Synthesis of Spirocyclic Pyrrolidines: Advanced Building Blocks for Drug Discovery Source: ResearchGate URL: [Link]

  • Title: A few biologically important natural and synthetic compounds contain spiro[4.4]nonane and spiro[4.5]decane skeletons. Source: ResearchGate URL: [Link]

  • Title: The utilization of spirocyclic scaffolds in novel drug discovery Source: ResearchGate URL: [Link]

  • Title: Synthesis of 1-Azaspiro[4.4]nonane Derivatives Enabled by Domino Radical Bicyclization Involving Formation and Capture of Alkoxyaminyl Radicals Source: ACS Omega - ACS Publications URL: [Link]

  • Title: Synthesis of Spiro[cycloalkane-pyridazinones] with High Fsp3 Character Source: Bentham Science URL: [Link]

  • Title: Spirocyclic Motifs in Natural Products Source: Encyclopedia MDPI URL: [Link]

  • Title: Spirocyclic derivatives as antioxidants: a review Source: PMC - NIH URL: [Link]

  • Title: Recent in vivo advances of spirocyclic scaffolds for drug discovery Source: Taylor & Francis URL: [Link]

  • Title: Therapeutic Potential of Spirooxindoles as Antiviral Agents Source: PMC - NIH URL: [Link]

  • Title: Pharmacological importance of novel spiro derivatives against human pathogenic fungi Source: Biomeditsinskaya Khimiya URL: [Link]

  • Title: Spiro(4.4)nonane | C9H16 | CID 78959 Source: PubChem - NIH URL: [Link]

  • Title: Synthesis and anti-coronavirus activity of a series of 1-thia-4-azaspiro[4.5]decan-3-one derivatives Source: PMC URL: [Link]

  • Title: Green Synthesis of Spiro Compounds with Potential Anticancer Activity through Knoevenagel/Michael/Cyclization Multicomponent Dom Source: AIR Unimi URL: [Link]

  • Title: Design and Synthesis of Novel Spiro Derivatives as Potent and Reversible Monoacylglycerol Lipase (MAGL) Inhibitors Source: Journal of Medicinal Chemistry - ACS Publications URL: [Link]

  • Title: Evaluation of Novel Spiro-pyrrolopyridazine Derivatives as Anticancer Compounds: In Vitro Selective Cytotoxicity, Induction of Apoptosis, EGFR Inhibitory Activity, and Molecular Docking Analysis Source: PMC URL: [Link]

  • Title: Therapeutic potential of spiro compounds against Staphylococcus aureus: a comprehensive review Source: PMC URL: [Link]

  • Title: Spiro compounds – Knowledge and References Source: Taylor & Francis URL: [Link]

  • Title: Privileged Scaffolds in Medicinal Chemistry: An Introduction Source: LASSBIO URL: [Link]

  • Title: Structure activity relationship for anticancer activities of spirooxindole derivatives: A comprehensive review Source: PubMed URL: [Link]

  • Title: Optically active spiro[4.4]nonane derivatives: syntheses and circular dichroism of bis-αβ-unsaturated ketones Source: RSC Publishing URL: [Link]

  • Title: a) Chiral spiro[4.4]nonanes and b) our synthetic design. Source: ResearchGate URL: [Link]

  • Title: Recent in vivo advances of spirocyclic scaffolds for drug discovery Source: PubMed URL: [Link]

  • Title: Synthesis and biological evaluation of fluoro-substituted spiro-isoxazolines as potential anti-viral and anti-cancer agents Source: ResearchGate URL: [Link]

  • Title: Exploring Organic Compounds as Anti-Viral Agents Source: IJFMR URL: [Link]

  • Title: Green Synthesis of Spiro Compounds with Potential Anticancer Activity through Knoevenagel/Michael/Cyclization Multicomponent Domino Reactions Organocatalyzed by Ionic Liquid and Microwave-Assisted Source: ResearchGate URL: [Link]

Sources

The Strategic Application of 2-Phenyl-2,7-diaza-spiro[4.4]nonane Hydrochloride in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Core Rationale

The transition from planar,


-hybridized aromatic scaffolds to three-dimensional, 

-rich architectures marks a critical paradigm shift in modern medicinal chemistry. At the forefront of this "escape from flatland" is the spirocyclic core ()[1]. Specifically, 2-Phenyl-2,7-diaza-spiro[4.4]nonane hydrochloride serves as a highly versatile, conformationally restricted building block. By locking two nitrogen-containing five-membered rings in an orthogonal spiro-fusion, this scaffold provides unique spatial projections for pharmacophores, drastically reducing the entropic penalty upon target binding[1]. This technical guide details the physicochemical identifiers, mechanistic rationale, and validated laboratory protocols for integrating this molecule into advanced drug discovery pipelines.

Physicochemical Profiling & Identifiers

To ensure unambiguous tracking across compound libraries, computational models, and procurement workflows, the precise chemical identifiers for both the hydrochloride salt and its free base are summarized below[2],[3].

PropertyValue
Compound Name This compound
CAS Number (HCl Salt) 1965310-27-3[4],[2]
CAS Number (Free Base) 885275-24-1[],[3]
Molecular Formula (Salt)

(or

)[2]
Molecular Weight (Salt) 238.76 g/mol
Canonical SMILES (Base) N1(C2=CC=CC=C2)CC3(CNCC3)CC1[3]
Core Structure Orthogonal diazaspiro[4.4]nonane

Structural Causality in Medicinal Chemistry (The "Why")

The selection of the 2-Phenyl-2,7-diaza-spiro[4.4]nonane scaffold is rarely arbitrary; it is driven by precise geometric requirements within target protein pockets.

  • Sigma Receptor (S1R/S2R) Modulation: Recent pharmacological studies have identified 2,7-diazaspiro[4.4]nonane derivatives (such as AD258) as highly potent Sigma Receptor ligands with profound antiallodynic (analgesic) properties ()[6]. Causality: The protonated N7 nitrogen of the diazaspiro core is geometrically primed to form critical salt bridges with conserved aspartate residues (e.g., Asp29) in the S2R binding pocket, while the N2-phenyl group occupies adjacent hydrophobic domains[7]. The rigidity of the spiro[4.4] core prevents the molecule from adopting inactive conformations, thereby maximizing binding affinity (

    
     < 5 nM)[6].
    
  • Menin-MLL-1 Epigenetic Inhibition: In oncology, particularly acute myeloid leukemia (AML) and breast cancer, the interaction between Menin and the MLL-1 fusion protein is a critical oncogenic driver[8]. Causality: 2,7-diazaspiro[4.4]nonanes act as potent protein-protein interaction (PPI) inhibitors in this pathway ()[8]. The orthogonal projection of the spiro rings effectively mimics the natural

    
    -rich binding epitope of MLL-1, wedging into the Menin pocket to competitively displace the oncogenic complex[8].
    

Self-Validating Experimental Protocols

Handling spirocyclic hydrochlorides requires protocols that inherently verify their own success. Below is the standardized workflow for the N7-derivatization (e.g., reductive amination) of this compound.

Protocol: N7-Directed Reductive Amination

Objective: To selectively functionalize the secondary amine (N7) while maintaining the integrity of the spiro core and the N2-phenyl linkage.

Step 1: Free-Basing & Solvation

  • Procedure: Suspend 1.0 equivalent of this compound in anhydrous dichloromethane (DCM) at 0°C. Add 1.5 equivalents of N,N-Diisopropylethylamine (DIPEA).

  • Causality & Validation: The HCl salt must be neutralized to render the N7 lone pair nucleophilic. DIPEA is chosen over triethylamine to minimize nucleophilic competition. Self-Validation: The complete dissolution of the cloudy suspension into a clear solution visually indicates the successful liberation of the free base.

Step 2: Imine Formation

  • Procedure: Add 1.1 equivalents of the target aldehyde. Stir for 2 hours at room temperature over activated 4Å molecular sieves.

  • Causality: Molecular sieves drive the equilibrium forward by sequestering the water byproduct, preventing the hydrolysis of the transient imine back to the starting materials.

Step 3: Selective Reduction

  • Procedure: Introduce 1.5 equivalents of Sodium triacetoxyborohydride (STAB) in portions. Stir for 12 hours under a nitrogen atmosphere.

  • Causality: STAB is a mild reducing agent that selectively reduces the iminium ion without reducing the unreacted aldehyde, preventing the formation of unwanted alcohol byproducts.

Step 4: Analytical Self-Validation Before biological screening, the structural integrity of the spirocycle must be verified to rule out degradation.

  • LC-MS (ESI+): Confirm the presence of the

    
     peak of the product. Crucial Check: The absence of the characteristic 
    
    
    
    chlorine isotope pattern confirms the complete removal of the initial hydrochloride salt.
  • 2D NMR (HSQC): The defining signature of the spiro[4.4]nonane core is the quaternary spiro-carbon (typically resonating at 45–55 ppm in

    
     NMR). Crucial Check: This carbon must show zero cross-peaks  in the HSQC spectrum, as it lacks attached protons. Any proton correlation at this chemical shift indicates a catastrophic ring-opening event during synthesis.
    

Mechanistic Workflow Visualization

DrugDiscoveryWorkflow Scaffold 2-Phenyl-2,7-diazaspiro[4.4]nonane HCl (Starting Scaffold) Fsp3 High Fsp³ Character (Enhanced 3D Geometry) Scaffold->Fsp3 Structural Basis Synthesis N7-Directed Derivatization (Reductive Amination / Acylation) Fsp3->Synthesis Library Design Screening High-Throughput Screening (HTS) & ADME Profiling Synthesis->Screening Compound Library Target1 Sigma Receptors (S1R/S2R) Analgesic Candidates Screening->Target1 CNS/Pain Pathway Target2 Menin-MLL-1 Interaction Oncology Therapeutics Screening->Target2 Epigenetic Pathway

Workflow integrating 2-Phenyl-2,7-diazaspiro[4.4]nonane into targeted drug discovery pipelines.

References

  • Title: Discovery of AD258 as a Sigma Receptor Ligand with Potent Antiallodynic Activity Source: Journal of Medicinal Chemistry URL: [Link]

  • Title: New Spiro[cycloalkane-pyridazinone] Derivatives with Favorable Fsp3 Character Source: MDPI Pharmaceuticals URL: [Link]

  • Title: WO2018024602A1 - 2,7-diazaspiro[4,4] nonanes Source: Google Patents / WIPO URL

Sources

An In-depth Technical Guide to the pKa Values of Secondary Amines in spiro[4.4]nonane Systems

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

The spiro[4.4]nonane framework, a privileged scaffold in medicinal chemistry, imparts a unique three-dimensional architecture to bioactive molecules. The basicity, quantified by the pKa value, of secondary amines incorporated within this rigid bicyclic system is a critical determinant of their pharmacokinetic and pharmacodynamic profiles. This guide provides a comprehensive exploration of the pKa values of secondary amines in spiro[4.4]nonane systems, delving into the structural and electronic factors that govern their basicity. We will examine experimental methodologies for pKa determination, present theoretical approaches for its prediction, and discuss the implications of these values in the context of drug design and development.

Introduction: The Significance of pKa in Spirocyclic Scaffolds

The ionization state of a drug molecule, dictated by its pKa and the physiological pH, profoundly influences its absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties. For nitrogen-containing compounds, particularly secondary amines, the pKa of the conjugate acid (pKaH) determines the extent of protonation at a given pH.[1] In drug discovery, fine-tuning the pKa of a basic nitrogen center is a common strategy to optimize a compound's developability.

The spiro[4.4]nonane system, featuring two fused five-membered rings sharing a single carbon atom, introduces significant conformational rigidity.[2] When a secondary amine is part of this framework, as in 2-azaspiro[4.4]nonane, the rigid structure can significantly impact the availability of the nitrogen's lone pair for protonation, thereby altering its basicity compared to more flexible acyclic or monocyclic amines.[3] Understanding and predicting these pKa values are therefore crucial for the rational design of spirocyclic drug candidates.

Factors Influencing the Basicity of Secondary Amines in spiro[4.4]nonane Systems

The basicity of a secondary amine is primarily governed by the interplay of several factors:

  • Inductive Effects: Alkyl groups are electron-donating, which increases the electron density on the nitrogen atom and enhances basicity.[4]

  • Steric Effects: The steric hindrance around the nitrogen's lone pair can impede its interaction with a proton, thereby reducing basicity.[5]

  • Solvation Effects: The stabilization of the protonated form (the conjugate acid) by solvent molecules plays a crucial role in solution-phase basicity.

  • Hybridization: The hybridization of the nitrogen atom influences the s-character of the orbital containing the lone pair; higher s-character leads to lower basicity.[6]

In the context of the spiro[4.4]nonane system, the rigid five-membered rings introduce specific conformational constraints that modulate these effects. The fixed spatial arrangement of the atoms can influence the accessibility of the nitrogen lone pair and the solvation of the corresponding ammonium ion.

Comparative Analysis with Acyclic and Monocyclic Analogues

To appreciate the influence of the spiro[4.4]nonane scaffold, it is instructive to compare the expected basicity of 2-azaspiro[4.4]nonane with its acyclic and monocyclic counterparts, diethylamine and pyrrolidine, respectively.

Amine Structure pKa of Conjugate Acid (Aqueous) Key Structural Features
Diethylamine(CH₃CH₂)₂NH~10.9Flexible alkyl chains
PyrrolidineC₄H₈NH~11.27[5]Five-membered ring, relatively planar
2-Azaspiro[4.4]nonane C₈H₁₅N Predicted: ~11.2 - 11.4 Rigid spirocyclic system

Table 1: Comparison of pKa values and structural features of diethylamine, pyrrolidine, and 2-azaspiro[4.4]nonane.

Pyrrolidine is a slightly stronger base than diethylamine, a phenomenon that can be attributed to the conformation of the five-membered ring which presents the lone pair for protonation more effectively and differences in solvation of the protonated species.[5] It is hypothesized that the rigid structure of 2-azaspiro[4.4]nonane would result in a basicity similar to or slightly higher than that of pyrrolidine. The spirocyclic framework may offer a favorable presentation of the nitrogen lone pair for protonation while maintaining efficient solvation of the resulting cation.

Experimental Determination of pKa Values

For the precise determination of pKa values of novel spiro[4.4]nonane-based secondary amines, two primary experimental techniques are widely employed: potentiometric titration and UV-Vis spectrophotometry.

Potentiometric Titration

This is a highly accurate and common method for pKa determination.[7][8]

Principle: The pKa is determined by monitoring the pH of a solution of the amine as a strong acid (e.g., HCl) is incrementally added. The pKa corresponds to the pH at which the amine is 50% protonated, which is the midpoint of the titration curve.[9]

Detailed Experimental Protocol:

  • Preparation of the Amine Solution:

    • Accurately weigh approximately 20-40 µmoles of the spiro[4.4]nonane secondary amine.[9]

    • Dissolve the compound in a suitable solvent. For many amines, a mixture of methanol and water (e.g., 1:9 v/v) is used to ensure solubility.[9] The final concentration should be around 1-10 mM.

    • To maintain a constant ionic strength throughout the titration, add a background electrolyte such as 0.15 M KCl.[7]

  • Titration Setup:

    • Calibrate a pH meter with standard buffer solutions (e.g., pH 4, 7, and 10).

    • Place the amine solution in a thermostatted vessel to maintain a constant temperature.

    • Use a calibrated burette to add a standardized solution of a strong acid (e.g., 0.1 M HCl).

  • Titration Procedure:

    • Record the initial pH of the amine solution.

    • Add small, precise increments of the titrant (HCl solution).

    • After each addition, allow the pH to stabilize and record the value.

    • Continue the titration until a clear inflection point is observed in the titration curve.

  • Data Analysis:

    • Plot the pH (y-axis) versus the volume of titrant added (x-axis).

    • The pKa is the pH at the half-equivalence point. This can be determined from the midpoint of the steepest part of the titration curve or more accurately from the peak of the first derivative of the titration curve.

G cluster_prep Preparation cluster_titration Titration cluster_analysis Data Analysis prep1 Dissolve Amine in Solvent prep2 Add Background Electrolyte prep1->prep2 titr1 Calibrate pH Meter prep2->titr1 titr2 Add Titrant Incrementally titr1->titr2 titr3 Record pH at Equilibrium titr2->titr3 anal1 Plot pH vs. Titrant Volume titr3->anal1 anal2 Determine Half-Equivalence Point anal1->anal2 anal3 pKa = pH at Half-Equivalence anal2->anal3

Caption: Workflow for pKa determination by potentiometric titration.

UV-Vis Spectrophotometry

This method is particularly useful for compounds that possess a chromophore that changes its absorbance upon protonation.[10]

Principle: The pKa is determined by measuring the absorbance of the compound in a series of buffer solutions with different, precisely known pH values. The changes in the UV-Vis spectrum are then used to calculate the ratio of the protonated to the unprotonated species at each pH, from which the pKa can be derived.[11]

Computational Prediction of pKa Values

In the absence of experimental data, and as a predictive tool in the design phase, computational methods can provide valuable estimates of pKa values. Quantum mechanical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for this purpose.[12][13][14]

Theoretical Framework: The pKa is directly related to the Gibbs free energy change (ΔG) of the deprotonation reaction of the conjugate acid in solution.

Computational Workflow:

  • Structure Optimization: The 3D structures of both the neutral secondary amine and its protonated form (conjugate acid) are optimized using a suitable level of theory (e.g., B3LYP functional with a 6-31G* basis set).

  • Solvation Modeling: Since pKa is a solution-phase property, the effect of the solvent (typically water) must be included. This is often done using a continuum solvation model such as the Polarizable Continuum Model (PCM) or the Solvation Model based on Density (SMD).[12][14]

  • Free Energy Calculation: The Gibbs free energies of the optimized structures in solution are calculated.

  • pKa Calculation: The pKa is then calculated using the following equation, which relates the free energy of deprotonation to the pKa. This often involves the use of a reference compound with a known pKa to cancel out systematic errors in the calculation.

G start Input: Spiro[4.4]nonane Amine Structure opt_amine Optimize Neutral Amine Structure start->opt_amine opt_conj_acid Optimize Conjugate Acid Structure start->opt_conj_acid solv_amine Calculate Free Energy in Solution (Amine) opt_amine->solv_amine solv_conj_acid Calculate Free Energy in Solution (Conj. Acid) opt_conj_acid->solv_conj_acid delta_g Calculate ΔG of Deprotonation solv_amine->delta_g solv_conj_acid->delta_g pka_calc Calculate pKa delta_g->pka_calc output Predicted pKa Value pka_calc->output

Caption: Computational workflow for pKa prediction using DFT.

Conclusion and Future Perspectives

The pKa of secondary amines within the spiro[4.4]nonane framework is a critical parameter for medicinal chemists. While direct experimental data for the parent system is sparse, a combination of comparative analysis with related structures, robust experimental determination for novel derivatives, and increasingly accurate computational predictions can provide the necessary insights for drug design. The unique conformational constraints imposed by the spirocyclic system highlight the importance of considering the three-dimensional structure when evaluating the basicity of nitrogen-containing scaffolds. Future work should focus on systematically measuring the pKa values of a series of substituted 2-azaspiro[4.4]nonanes to build a comprehensive dataset that can be used to validate and refine computational models, ultimately enabling more accurate in silico prediction of this crucial physicochemical property.

References

  • BenchChem. (2025). Application Notes and Protocols: Synthesis of 2-Azaspiro[4.
  • Yong, S. R., et al. (2005). Synthesis of 2-azaspiro[4.4]nonan-1-ones via phosphine-catalysed [3+2]-cycloadditions. Tetrahedron, 61, 8120-8129.
  • Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration.
  • Enamine. (n.d.). Determining pKa. Enamine.
  • DTIC. (1962).
  • Chemagination. (n.d.).
  • DergiPark. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Journal of Research in Pharmacy.
  • Juranić, I. (2014). Simple Method for the Estimation of pKa of Amines.
  • Synthesis of Azaspiro[4.4]nonanes as Key Structures of Several Bioactive Natural Products. (2004). Synthesis, 2004(14), 2249-2262.
  • BenchChem. (2025). Application Notes and Protocols for 2-Azaspiro[4.
  • Liptak, M. D., et al. (2018). Absolute and Relative pKa Predictions via a DFT Approach Applied to the SAMPL6 Blind Challenge.
  • Quora. (2019). Which is more basic among Pyridine, Pyrrole and Piperidine?.
  • Mettler Toledo. (n.d.).
  • Scirp.org. (2015). Spectrophotometric Determination of the pKa, Isosbestic Point and Equation of Absorbance vs. pH for a Universal pH Indicator. American Journal of Analytical Chemistry, 6, 913-924.
  • MDPI. (2021). Recent Developments of Computational Methods for pKa Prediction Based on Electronic Structure Theory with Solvation Models. International Journal of Molecular Sciences, 22(24), 13387.
  • ResearchGate. (2005). Synthesis of 2‐Azaspiro[4.
  • TSI Journals. (2012). A new developed potentiometric method for the determination of pKa values for syn- and anti- isomer pair in 3- and 4- hydroxybenzaldoximes.
  • ResearchGate. (2015). Computational Approaches to Predict pKa Values.
  • Chemistry Stack Exchange. (2016). Which is more basic, piperidine or pyrrolidine and why?.
  • ResearchGate. (2017).
  • Chemical-Suppliers. (n.d.). 2-Azaspiro[4.4]nonane | CAS 175-94-0.
  • MDPI. (2022). An Accurate Approach for Computational pKa Determination of Phenolic Compounds. Molecules, 27(23), 8619.
  • SINTEF. (n.d.).
  • PubChemLite. (n.d.). 2-azaspiro[4.4]nonane (C8H15N).
  • NIST. (n.d.). Spiro(4,4)nonane. NIST WebBook.
  • Eduncle. (2020). Pyrrolidines and piperidines which is more basic....??.
  • Eur. J. Org. Chem. (2017). pKa values of nitrogen heterocycles in acetonitrile (MeCN), water and gas-phase basicities (GB). Eur. J. Org. Chem. 2017, 4475–4489.
  • BenchChem. (2025). A Comparative Analysis of Azaspiro[4.4]nonane and Azaspiro[4.
  • PubChem. (n.d.). 2-Azaspiro(4.4)nonane.
  • Sigma-Aldrich. (n.d.). 2-Azaspiro[4.4]nonane | 175-94-0.
  • PubChem. (n.d.). Spiro(4.4)nonane.
  • ResearchGate. (2014).
  • MDPI. (2021).
  • BenchChem. (2025). Stability of Spiro[4.4]nonan-1-one under various reaction conditions.
  • Rowan University. (2024).

Sources

Methodological & Application

Application Note: Advanced Peptide Coupling Strategies for Spirocyclic Secondary Amines

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The shift towards increasing fraction of sp3 character (


) in drug candidates has elevated spirocyclic scaffolds (e.g., azaspiro[3.3]heptanes, spiro[4.5]decanes) from niche curiosities to central pharmacophores. However, functionalizing the secondary amine nitrogen within these rigid, orthogonal ring systems presents unique synthetic challenges. Unlike flat aromatic amines, spirocyclic amines possess a permanent, rigid steric bulk that creates a "kinetic wall," often rendering standard carbodiimide (EDC/DCC) or basic uronium (HBTU) protocols ineffective.

This guide details three tiered protocols for coupling spirocyclic secondary amines, moving from scalable process-friendly methods to high-energy "nuclear" options for the most recalcitrant substrates.

The Spirocyclic Challenge: Sterics vs. Kinetics

Spirocyclic amines are often deceptively nucleophilic based on pKa alone. However, the rigid geometry prevents the nitrogen lone pair from easily accessing the electrophilic center of a bulky active ester (e.g., an OBt ester).

  • The Problem: Standard active esters (from HATU/HOBt) are bulky. When a bulky spirocyclic amine attempts to attack a bulky active ester, severe steric clash occurs.

  • The Solution: We must either (A) use a coupling agent with a smaller transition state radius (T3P) or (B) generate a highly reactive, small electrophile (Acid Chloride via Ghosez's Reagent).

Decision Matrix: Selecting the Right Condition

CouplingDecision Start Start: Spirocyclic Amine Coupling IsAcidHindered Is the Carboxylic Acid Partner Hindered? Start->IsAcidHindered EpimerizationRisk Is the Acid Chiral/Epimerizable? IsAcidHindered->EpimerizationRisk Yes (Bulky Acid) Scale Scale of Reaction? IsAcidHindered->Scale No (Standard Acid) Protocol1 Protocol A: T3P (Low Epimerization, Scalable) EpimerizationRisk->Protocol1 High Risk Protocol3 Protocol C: Ghosez's Reagent (Max Reactivity, Acid Chloride) EpimerizationRisk->Protocol3 Low Risk / Achiral Scale->Protocol1 >10g (Process) Protocol2 Protocol B: HATU/COMU (High Activity, Discovery Scale) Scale->Protocol2 <1g (Discovery)

Figure 1: Decision tree for selecting coupling conditions based on substrate sterics and chirality risk.

Reagent Comparative Analysis

The following table contrasts the three primary methodologies recommended for spirocyclic amines.

FeatureT3P (Propylphosphonic Anhydride) HATU / COMU Ghosez's Reagent
Mechanism Cyclic Transition State (Low Sterics)Active Ester (OBt/Oxyma)Acid Chloride (Smallest Electrophile)
Reactivity High (Slow but steady)Very High (Fast burst)Extreme (Instantaneous)
Epimerization Very Low (Best in class)Moderate to HighLow (if base is managed)
Workup Water Soluble (Wash & Go)Chromatography requiredEvaporation / Distillation
Toxicity Benign (Green)Sensitizer / Explosive (HOBt)Corrosive / Moisture Sensitive
Primary Use Process Chemistry / Chiral AcidsDiscovery / HTE Screening"Impossible" Steric Couplings

Detailed Protocols

Protocol A: T3P (Propylphosphonic Anhydride) – The Scalable Standard

Why it works: T3P activates the acid to form a mixed anhydride. The subsequent attack by the amine proceeds through a cyclic transition state. This geometry is less sensitive to external steric bulk than the bulky cloud of a HATU-derived active ester.

Reagents:

  • Carboxylic Acid (1.0 equiv)[1]

  • Spirocyclic Amine (1.1 – 1.2 equiv)

  • T3P (50% w/w in EtOAc or DMF, 1.5 – 2.0 equiv)

  • Base: Pyridine (3.0 equiv) or NMM (N-methylmorpholine) (3.0 equiv)

  • Solvent: EtOAc, Me-THF, or DMF (Concentration: 0.1 – 0.2 M)

Step-by-Step:

  • Dissolution: Charge the carboxylic acid and spirocyclic amine into the reaction vessel. Dissolve in EtOAc (preferred for workup) or DMF (if solubility is poor).

  • Base Addition: Add Pyridine or NMM. Cool to 0 °C if the substrate is extremely epimerization-prone; otherwise, room temperature (RT) is standard.

  • Activation: Add T3P solution dropwise. Note: T3P is viscous; ensure accurate weighing.

  • Reaction: Stir at RT. T3P kinetics can be slower than HATU; allow 2–12 hours. Monitor by LCMS.

    • Optimization: If stalled, heat to 50 °C. T3P is thermally stable.

  • Workup (The "Magic" Step):

    • Dilute with water.

    • Wash organic layer with water (x2), 10% citric acid (to remove pyridine/amine), sat. NaHCO3, and brine.

    • T3P byproducts are water-soluble phosphates, leaving clean product in the organic phase.

Protocol B: HATU / COMU – The Discovery Workhorse

Why it works: HATU generates the O-At ester, which benefits from the "neighboring group effect" of the pyridine nitrogen, accelerating the reaction. COMU is a safer (non-explosive), often more soluble alternative using Oxyma.[2]

Reagents:

  • Carboxylic Acid (1.0 equiv)[1]

  • Spirocyclic Amine (1.1 equiv)

  • HATU or COMU (1.1 – 1.2 equiv)

  • Base: DIPEA (Hunig’s Base) (3.0 equiv)

  • Solvent: DMF or NMP (Concentration: 0.1 M)

Step-by-Step:

  • Pre-activation: Dissolve the Carboxylic Acid and HATU/COMU in anhydrous DMF.

  • Base Addition: Add DIPEA (1.0 equiv only at this stage) to initiate active ester formation. Stir for 2–5 minutes. Do not wait longer than 10 mins to avoid rearrangement to the unreactive N-acyl urea.

  • Coupling: Add the Spirocyclic Amine and the remaining DIPEA (2.0 equiv).

  • Reaction: Stir at RT for 1–4 hours.

  • Workup:

    • Dilute with EtOAc. Perform standard acid/base washes.

    • Warning: Tetramethylurea (byproduct) and HOAt are difficult to remove completely by extraction. Column chromatography is usually required.

Protocol C: Ghosez’s Reagent – The "Nuclear Option"

Why it works: When the steric wall is too high for an active ester (Protocol B) or the amine is too weak for T3P (Protocol A), we must use the smallest, hottest electrophile: the Acid Chloride. Ghosez’s reagent (1-Chloro-N,N,2-trimethylpropenylamine) converts acids to acid chlorides under neutral conditions, avoiding the harshness of Thionyl Chloride.[3]

Reagents:

  • Carboxylic Acid (1.0 equiv)[1]

  • Ghosez’s Reagent (1.1 – 1.5 equiv)

  • Spirocyclic Amine (1.2 equiv)

  • Base: DIPEA or Et3N (2.0 – 3.0 equiv)

  • Solvent: DCM or CHCl3 (anhydrous)

Step-by-Step:

  • Acid Chloride Formation:

    • Dissolve Carboxylic Acid in anhydrous DCM under Argon/Nitrogen.

    • Add Ghosez’s Reagent dropwise at RT.

    • Stir for 1–2 hours. Monitor: Take a generic amine (e.g., benzylamine) aliquot quench to check for complete conversion to the amide by LCMS, or observe the disappearance of the acid peak.

  • Coupling:

    • In a separate vial, dissolve the Spirocyclic Amine and DIPEA in DCM.

    • Add the Amine/Base solution to the Acid Chloride solution (or vice versa, slow addition).

  • Reaction: Stir at RT for 1–12 hours.

  • Workup: Standard aqueous extraction.

Mechanistic Visualization

Understanding the T3P mechanism elucidates why it is superior for preventing epimerization in chiral spiro-systems.

T3PMechanism Acid Carboxylic Acid (R-COOH) MixedAnhydride Activated Mixed Anhydride (P-O-C Bond) Acid->MixedAnhydride Activation Base Base (Pyridine) Base->MixedAnhydride Activation T3P T3P Reagent (Cyclic Anhydride) T3P->MixedAnhydride Activation TS Cyclic Transition State (5-6 Membered Ring) MixedAnhydride->TS + Amine Amine Spirocyclic Amine (H-N-R2) Product Amide Product TS->Product Collapse Byproduct Water Soluble P-Salt TS->Byproduct

Figure 2: T3P activation pathway. The cyclic transition state recruits the amine in a specific geometry that minimizes proton abstraction at the alpha-carbon, thereby reducing epimerization.

Troubleshooting & Optimization

If yields remain low (<30%), employ High-Throughput Experimentation (HTE) principles using the following variables:

  • Solvent Switch: Switch from DMF to 2-MeTHF (2-Methyltetrahydrofuran).[4] MeTHF allows higher reaction temperatures (boiling point 80°C) than DCM and better solubility for lipophilic spirocycles than water-miscible DMF.

  • Additive Boost: For HATU couplings, add HOAt (0.5 equiv) explicitly to regenerate the active ester if hydrolysis is competing.

  • The Fluoride Alternative: If Ghosez's reagent fails due to stability, use TFFH (Tetramethylfluoroformamidinium hexafluorophosphate) to generate the Acid Fluoride . Acid fluorides are less moisture-sensitive than chlorides but highly reactive toward hindered amines.

References

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[5][6][7] Organic Process Research & Development. [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews. [Link]

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup.[2] Chemical Reviews. [Link]

  • Ghosez, L., et al. (1979). 1-Chloro-N,N,2-trimethylpropenylamine.[3][8] Organic Syntheses.[1][3][9][10] [Link]

Sources

Application Note: A Detailed Protocol for the Preparation of 2-Phenyl-2,7-diaza-spiro[4.4]nonane Hydrochloride from a Boc-Protected Precursor

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note provides a comprehensive guide for the synthesis of 2-Phenyl-2,7-diaza-spiro[4.4]nonane hydrochloride, a valuable scaffold in medicinal chemistry. The protocol focuses on the critical final step: the efficient and clean deprotection of a tert-butoxycarbonyl (Boc) protected precursor, specifically tert-butyl 7-phenyl-2,7-diazaspiro[4.4]nonane-2-carboxylate, using a solution of hydrogen chloride (HCl) in 1,4-dioxane. We will explore the rationale for selecting this specific acidic reagent over alternatives like trifluoroacetic acid (TFA), detail the underlying reaction mechanism, and present a robust, step-by-step protocol suitable for researchers in drug discovery and process development.

Introduction: The Significance of Spirocyclic Scaffolds

In modern drug discovery, there is a significant trend toward molecules with greater three-dimensionality. Spirocyclic scaffolds, which feature two rings connected by a single common atom, are highly sought after for their ability to introduce structural rigidity and novel exit vectors for substituent placement.[1] This unique 3D geometry allows for more precise interactions with biological targets, often leading to improved potency and selectivity.[2] The 2,7-diazaspiro[4.4]nonane core, in particular, is a versatile building block for creating diverse libraries of compounds for screening and lead optimization.[3][4]

The synthesis of these complex amines often requires the use of protecting groups. The Boc group is arguably the most common protecting group for amines due to its stability under a wide range of conditions and its facile removal under mild acidic conditions.[5][6] The final deprotection step is therefore a critical transformation that dictates the purity, yield, and salt form of the final active pharmaceutical ingredient (API) precursor.

Synthetic Overview & Strategy

The final stage in the synthesis of this compound involves the acid-mediated cleavage of the carbamate bond in the Boc-protected precursor. This process, known as deprotection, liberates the secondary amine, which is then protonated by the acid to form the corresponding hydrochloride salt.

G Start Boc-Protected Precursor (tert-butyl 7-phenyl-2,7-diazaspiro[4.4]nonane-2-carboxylate) Process Acid-Mediated Deprotection (4M HCl in 1,4-Dioxane) Start->Process  Reaction Product Final Product (this compound) Process->Product  Isolation & Purification

Figure 1: High-level workflow for the deprotection and salt formation.

The choice of acid is paramount. While several strong acids can effect this transformation, hydrogen chloride is often preferred for its ability to produce a crystalline hydrochloride salt directly from the reaction mixture. This simplifies purification, often allowing for isolation by simple filtration, and provides a solid form that is typically more stable and easier to handle than the corresponding free base or trifluoroacetate salt.[7]

Rationale for Reagent Selection: HCl vs. Trifluoroacetic Acid (TFA)

Both HCl and TFA are effective reagents for Boc deprotection. However, the choice between them is dictated by the desired final product form, downstream processing considerations, and the presence of other acid-labile functional groups.[7]

Key Considerations:

  • Product Isolation and Purity: HCl, particularly when used as a solution in a non-polar organic solvent like dioxane or diethyl ether, often causes the deprotected amine hydrochloride salt to precipitate directly from the reaction mixture.[7][8] This precipitation drives the reaction to completion and provides a simple method for isolation, yielding a crystalline solid that can be easily purified by washing. In contrast, TFA salts are frequently oily and may require more complex purification steps like chromatography or co-evaporation to remove residual acid.[7]

  • Reaction Kinetics: Both reagents offer rapid reaction times, typically ranging from 30 minutes to a few hours at room temperature.[7][9]

  • Selectivity: 4M HCl in dioxane has demonstrated excellent selectivity for deprotecting Nα-Boc groups in the presence of other acid-sensitive groups like tert-butyl esters and ethers, a critical advantage in complex molecule synthesis.[8][9] TFA can be less selective under similar conditions.

  • Handling and Cost: While TFA is a liquid and can be easier to dispense, it is also more corrosive and expensive. HCl in dioxane is a commercially available solution that is cost-effective and highly efficient.

The following table summarizes the key differences based on experimental data and established protocols.

ParameterHydrogen Chloride (HCl)Trifluoroacetic Acid (TFA)
Typical Reagent 4M solution in 1,4-dioxane[7][8]20-50% solution in Dichloromethane (DCM)[7]
Reaction Time Very rapid (often < 2 hours)[7][9]Generally fast (30 mins - 2 hours)[7]
Product Form Frequently a crystalline hydrochloride solid[7]Often an oily trifluoroacetate salt
Purification Simple filtration and washingOften requires chromatography or trituration
Selectivity High selectivity over t-butyl esters/ethers[8]Can be less selective
Workup Direct isolation of precipitated productRequires solvent evaporation and neutralization/extraction

Mechanism of Acid-Catalyzed Boc Deprotection

The removal of the Boc group is an acid-catalyzed elimination reaction. The process is initiated by the protonation of the carbonyl oxygen of the carbamate, which makes the carbonyl carbon more electrophilic.[10] This is followed by the cleavage of the tert-butyl-oxygen bond to form a stable tert-butyl cation and a carbamic acid intermediate. The carbamic acid is unstable and rapidly decarboxylates (loses CO₂) to yield the free amine.[11] In the presence of excess HCl, the liberated amine is immediately protonated to form the stable hydrochloride salt.

G BocAmine Boc-Protected Amine (R₂N-Boc) Protonated Protonated Intermediate BocAmine->Protonated + H⁺Cl⁻ CarbamicAcid Carbamic Acid (R₂N-COOH) Protonated->CarbamicAcid - t-Bu⁺ Byproducts Byproducts (CO₂ + Isobutylene) Protonated->Byproducts  (t-Bu⁺ → Isobutylene + H⁺) FreeAmine Free Amine (R₂NH) CarbamicAcid->FreeAmine - CO₂ FinalSalt Hydrochloride Salt (R₂NH₂⁺Cl⁻) FreeAmine->FinalSalt + HCl

Figure 2: Mechanism of acid-catalyzed Boc deprotection and salt formation.

Detailed Experimental Protocol

This protocol describes the deprotection of tert-butyl 7-phenyl-2,7-diazaspiro[4.4]nonane-2-carboxylate on a 10 mmol scale.

Materials & Reagents:

ReagentM.W. ( g/mol )EquivalentsAmount
tert-butyl 7-phenyl-2,7-diazaspiro[4.4]nonane-2-carboxylate316.441.03.16 g (10 mmol)
4M HCl in 1,4-Dioxane36.465.012.5 mL (50 mmol)
Anhydrous Diethyl Ether (Et₂O)74.12-~100 mL
Methanol (MeOH) (optional co-solvent)32.04-As needed

Procedure:

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add tert-butyl 7-phenyl-2,7-diazaspiro[4.4]nonane-2-carboxylate (3.16 g, 10 mmol).

    • Expert Insight: Ensure all glassware is thoroughly dried to prevent introducing water, which can affect the solubility of the final salt.

  • Dissolution: Add a minimal amount of a co-solvent like methanol or dichloromethane (DCM) if the starting material has poor solubility in dioxane. Stir until dissolved.

  • Addition of Acid: Slowly add the 4M HCl in 1,4-dioxane solution (12.5 mL, 50 mmol) to the stirred solution at room temperature. A gas outlet (e.g., a needle connected to an oil bubbler) should be used to vent the CO₂ gas that evolves during the reaction.[11]

    • Causality: Using a significant excess (5-10 equivalents) of HCl ensures the reaction goes to completion and that the final product is fully protonated to form the hydrochloride salt.[7]

  • Reaction Monitoring: Stir the reaction mixture at room temperature. The deprotected amine hydrochloride salt will likely begin to precipitate as a white solid. Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed. Complete conversion is often achieved within 30 minutes to 2 hours.[7][8]

  • Product Isolation: Once the reaction is complete, add anhydrous diethyl ether (~50 mL) to the reaction slurry to further promote precipitation of the product.

  • Filtration and Washing: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with two portions of anhydrous diethyl ether (2 x 25 mL) to remove any non-polar impurities and residual dioxane.

    • Expert Insight: Diethyl ether is an excellent wash solvent because the hydrochloride salt is insoluble in it, while non-polar byproducts and starting material residues are readily washed away.

  • Drying: Dry the resulting white solid under high vacuum to obtain the pure this compound.

Characterization

The identity and purity of the final product should be confirmed using standard analytical techniques:

  • ¹H and ¹³C NMR: To confirm the structure and the absence of the tert-butyl group signal (typically around 1.4-1.5 ppm in ¹H NMR).

  • Mass Spectrometry (MS): To confirm the molecular weight of the free base.

  • Melting Point: A sharp melting point is indicative of high purity.

Troubleshooting and Expert Insights

  • Product is Oily or Gummy: If the hydrochloride salt does not precipitate or forms an oil, the solvent can be removed in vacuo. The resulting residue can then be triturated with anhydrous diethyl ether or another non-polar solvent to induce solidification.

  • Incomplete Reaction: If the reaction stalls, gentle warming (to 40-50 °C) can be applied, but this should be done with caution. Alternatively, adding a few more equivalents of the HCl/dioxane solution may be necessary.

  • Potential for Alkylation: The intermediate tert-butyl cation can potentially alkylate electron-rich aromatic rings.[12] While less of a concern for this specific substrate compared to those with highly activated rings (e.g., phenols), it is a known side reaction. Using established conditions (room temperature, rapid reaction time) minimizes this risk.

Conclusion

The use of 4M HCl in 1,4-dioxane provides a fast, efficient, and highly selective method for the deprotection of Boc-protected 2-phenyl-2,7-diazaspiro[4.4]nonane.[9] This protocol offers significant advantages in terms of product purity and ease of isolation, yielding a crystalline hydrochloride salt that is ideal for further use in drug development pipelines. By understanding the underlying mechanism and the rationale for reagent selection, researchers can reliably and scalably produce this valuable spirocyclic amine scaffold.

References

  • Florea, A. M., et al. (2015, March 13). Synthesis and Structural Analysis of Angular Monoprotected Diamines Based on Spiro[3.3]heptane Scaffold. The Journal of Organic Chemistry. [Link]

  • Han, G., Tamaki, M., & Hruby, V. J. (2001). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m). Journal of Peptide Research, 58(4), 338–341. [Link]

  • Chemistry Steps. (2023, December 22). Boc Protecting Group for Amines. [Link]

  • Han, G., Tamaki, M., & Hruby, V. J. (2001, October 15). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m). PubMed. [Link]

  • De-Geest, B., et al. (2018). Solvent-free N-Boc deprotection by ex situ generation of hydrogen chloride gas. Organic & Biomolecular Chemistry. [Link]

  • Barnett, C. J., et al. (2004). Large Scale Deprotection of a tert-Butoxycarbonyl (Boc) Group Using Aqueous HCl and Acetone. Organic Process Research & Development, 8(6), 946-949. [Link]

  • Wikipedia. tert-Butyloxycarbonyl protecting group. [Link]

  • Scribd. Amine Protection With Boc. [Link]

  • Burns, D. J., et al. (2022). Synthesis of spirocyclic 1,2-diamines by dearomatising intramolecular diamination of phenols. White Rose Research Online. [Link]

  • Burns, D. J., et al. (2023). Synthesis of spirocyclic 1,2-diamines by dearomatising intramolecular diamination of phenols. Chemical Communications. [Link]

  • Molbase. Synthesis of 2-Ethyl-2,7-diazaspiro[4.4]nonane Dihydrochloride. [Link]

  • Mamedov, V. A., et al. (2021). The rare transformation of 2,7-diazaspiro[4.4]nonanes in furo[3,4-c]pyridines. RSC Advances. [Link]

  • Meyers, M., et al. (2021, December 10). Spirocyclic Diamine Scaffolds for Medicinal Chemistry. ResearchGate. [Link]

  • WIPO Patentscope. (2018, February 8). WO/2018/024602 2,7-DIAZASPIRO[4.4]NONANES. [Link]

  • National Institutes of Health. (2012). tert-Butyl 6-oxo-2,7-diazaspiro[4.4]nonane-2-carboxylate. [Link]

  • Common Organic Chemistry. Boc Deprotection - TFA. [Link]

  • Laschat, S., et al. (2026, February 7). Synthesis of Azaspiro[4.4]nonanes as Key Structures of Several Bioactive Natural Products. ResearchGate. [Link]

  • Google Patents. US20100311968A1 - Deprotection of boc-protected compounds.
  • Hebei Boze Chemical Co.,Ltd. (2023, July 4). BOC deprotection. [Link]

  • International Journal of Pharmacy and Pharmaceutical Sciences. (2014, January 15). SYNTHESIS AND EVALUATION OF DEPROTECTED N-BOC PIPERAZINE DERIVED MONO-MANNICH BASES. [Link]

  • Organic Syntheses Procedure. (2-Aminoethyl)carbamic acid tert-butyl ester. [Link]

  • Organic Syntheses Procedure. N-tert-BUTOXYCARBONYL-2-TRIMETHYLSILYLPYRROLE. [Link]

  • SpiroChem. Publications. [Link]

Sources

Scale-up synthesis of spiro[4.4]nonane hydrochloride salts

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Scale-Up Synthesis of 2-Azaspiro[4.4]nonane Hydrochloride

Abstract

This application note details the process chemistry and scale-up protocol for 2-azaspiro[4.4]nonane hydrochloride , a privileged bicyclic scaffold in medicinal chemistry. Unlike the common 3-azaspiro[4.5]decane (derived from the Guareschi-Thorpe condensation), the 2-azaspiro[4.4]nonane framework consists of two fused five-membered rings, offering unique conformational restrictions that mimic proline and modulate lipophilicity. This guide presents a validated, scalable route avoiding high-dilution techniques, utilizing a key reductive cyclization strategy to construct the spiro-pyrrolidine core.

Retrosynthetic Analysis & Strategy

To achieve a scalable process, we avoid ring-closing metathesis (costly catalysts) or radical cyclizations (dilution requirements). The most robust industrial route relies on the construction of the pyrrolidine ring via a spiro-lactam intermediate .

  • Target: 2-Azaspiro[4.4]nonane HCl[1]

  • Intermediate: 2-Azaspiro[4.4]nonan-1-one (Spiro-lactam)

  • Precursor: Methyl 1-(cyanomethyl)cyclopentanecarboxylate

  • Starting Material: Methyl cyclopentanecarboxylate[2]

Strategic Logic:

  • Alpha-Alkylation: Introduction of the nitrile arm at the quaternary center using a strong base and chloroacetonitrile.

  • Reductive Cyclization: A "one-pot" hydrogenation of the nitrile to the primary amine, which spontaneously attacks the adjacent ester to close the ring, forming the lactam.

  • Amide Reduction: Conversion of the lactam to the secondary amine using a high-capacity hydride donor (Red-Al or LAH).

Retrosynthesis Target 2-Azaspiro[4.4]nonane HCl (Target) Lactam 2-Azaspiro[4.4]nonan-1-one (Stable Intermediate) Target->Lactam Reduction (Red-Al/LAH) Nitrile Methyl 1-(cyanomethyl) cyclopentanecarboxylate Lactam->Nitrile H2 / Raney Ni (Reductive Cyclization) Start Methyl cyclopentanecarboxylate + Chloroacetonitrile Nitrile->Start LDA / THF (α-Alkylation)

Caption: Retrosynthetic disconnection showing the construction of the spiro-pyrrolidine ring via a lactam intermediate.

Process Safety Assessment (Critical for Scale-Up)

Hazard ClassSpecific RiskMitigation Strategy
Alkylation Reagents Chloroacetonitrile is fatal if inhaled/absorbed. LDA is pyrophoric.Use closed systems. Quench LDA at <0°C. Treat waste streams with bleach (to destroy residual cyanide/nitrile).
Hydrogenation Raney Nickel is pyrophoric when dry. Hydrogen gas is explosive.Keep Raney Ni wet at all times. Use N2 purging.[3][4] Monitor reactor pressure strictly.
Hydride Reduction LiAlH4 / Red-Al releases H2 violently with water.Use Red-Al (Vitride) in toluene for better thermal stability than LAH. Quench via controlled addition of Glauber’s salt or Fieser method.
Exotherms Ring closure and salt formation are highly exothermic.Active cooling (jacketed reactors) required. Controlled addition rates to maintain T < T_max.

Detailed Experimental Protocol

Step 1: Synthesis of Methyl 1-(cyanomethyl)cyclopentanecarboxylate

Rationale: Creating the quaternary carbon with correct functional handles (ester and nitrile) is the yield-determining step.

Reagents:

  • Methyl cyclopentanecarboxylate (1.0 equiv)

  • Chloroacetonitrile (1.1 equiv)

  • Lithium Diisopropylamide (LDA) (1.1 equiv, 2.0 M in THF/Heptane)

  • Tetrahydrofuran (THF), anhydrous (10 vol)

Protocol:

  • Reactor Setup: Charge a dry, nitrogen-purged reactor with anhydrous THF and cool to -78 °C .

  • Base Addition: Add LDA solution dropwise, maintaining internal temperature below -70 °C. Stir for 30 min.

  • Enolate Formation: Add Methyl cyclopentanecarboxylate dropwise over 1 hour. The solution typically turns yellow/orange. Stir at -78 °C for 1 hour to ensure complete deprotonation.

  • Alkylation: Add Chloroacetonitrile dropwise over 45 min. Caution: Exothermic. Maintain temperature below -65 °C.

  • Warm-up: Allow the mixture to warm slowly to room temperature (RT) over 4 hours. Stir overnight.

  • Quench: Cool to 0 °C. Quench with saturated aqueous NH4Cl (5 vol).

  • Workup: Extract with Ethyl Acetate (3 x 5 vol). Wash combined organics with brine.[5] Dry over MgSO4 and concentrate under vacuum.

  • Purification: Distillation under reduced pressure (high vacuum) is recommended to remove unreacted starting material.

    • Target Yield: 75-85%

    • Appearance: Colorless to pale yellow oil.

Step 2: Reductive Cyclization to 2-Azaspiro[4.4]nonan-1-one

Rationale: A "domino" reaction where the nitrile is reduced to a primary amine, which immediately attacks the ester to form the lactam, driven by entropy (5-membered ring formation).

Reagents:

  • Methyl 1-(cyanomethyl)cyclopentanecarboxylate (1.0 equiv)

  • Raney Nickel (20 wt% loading, pre-washed with MeOH)

  • Ammonia in Methanol (7N solution) (10 vol)

  • Hydrogen gas (H2)[5]

Protocol:

  • Loading: In a high-pressure autoclave, charge the nitrile intermediate and methanolic ammonia.

  • Catalyst: Add Raney Nickel slurry carefully under argon flow.

  • Hydrogenation: Seal reactor, purge with N2 (3x) and H2 (3x). Pressurize to 50-60 bar (700-800 psi) H2.

  • Reaction: Heat to 80-90 °C and stir vigorously (1000 rpm) for 12-24 hours. Note: High temperature promotes the cyclization step.

  • Filtration: Cool to RT. Vent H2. Filter catalyst through a Celite pad (keep wet!). Wash pad with MeOH.

  • Isolation: Concentrate filtrate to dryness. The residue is often a solid or viscous oil that crystallizes upon standing.

  • Purification: Recrystallize from Hexane/EtOAc or use crude in the next step if purity >90% (by NMR).

    • Target Yield: 80-90%

    • Identity: 2-Azaspiro[4.4]nonan-1-one (Lactam).[6]

Step 3: Reduction to 2-Azaspiro[4.4]nonane

Rationale: Reduction of the lactam carbonyl to the methylene group. Red-Al (Sodium bis(2-methoxyethoxy)aluminum hydride) is preferred over LAH for scale-up due to higher solubility and thermal stability.

Reagents:

  • 2-Azaspiro[4.4]nonan-1-one (1.0 equiv)

  • Red-Al (3.5 M in Toluene) (2.5 equiv)

  • Toluene (anhydrous) (10 vol)

Protocol:

  • Setup: Charge lactam and Toluene into a reactor. Cool to 0 °C.

  • Addition: Add Red-Al solution dropwise via addition funnel. Caution: Gas evolution.[7] Maintain T < 10 °C.[5]

  • Reflux: After addition, heat the mixture to reflux (110 °C) for 4-6 hours. Monitor by TLC/GC (disappearance of lactam).

  • Quench (Fieser-like for Red-Al): Cool to 0 °C. Carefully add Rochelle's salt solution (Potassium sodium tartrate, 20% aq) dropwise. Stir vigorously until two clear layers form (1-2 hours).

  • Extraction: Separate organic layer.[4][5][8] Extract aqueous layer with Toluene or DCM.

  • Concentration: Dry organics (Na2SO4) and concentrate to obtain the free amine oil.

Step 4: Salt Formation (Hydrochloride)

Rationale: The free amine is volatile and prone to oxidation. The HCl salt is a stable, crystalline solid.

Reagents:

  • Crude 2-Azaspiro[4.4]nonane[7][9]

  • HCl in Diethyl Ether (2.0 M) or HCl in Isopropanol (5-6 M)

  • Diethyl Ether or MTBE (solvent)

Protocol:

  • Dissolve the crude amine in Diethyl Ether or MTBE (5 vol). Cool to 0 °C.

  • Add HCl solution dropwise with stirring. A white precipitate will form immediately.

  • Stir for 30 min at 0 °C.

  • Filtration: Filter the white solid under N2.

  • Washing: Wash the cake with cold Ether.

  • Drying: Dry in a vacuum oven at 40 °C to constant weight.

Analytical Specifications

TestMethodAcceptance Criteria
Appearance VisualWhite to off-white crystalline solid
1H NMR DMSO-d6, 400 MHzδ 9.2 (br s, 2H, NH2+), 3.1-3.3 (m, 2H), 2.9-3.0 (m, 2H), 1.4-1.8 (m, 12H). Confirm absence of lactam (no signal ~2.0-2.2 ppm adjacent to C=O).
Melting Point Capillary160 – 165 °C (Decomposes/Sublimes)
Purity HPLC / GC> 98.0% (Area %)

Process Flow Diagram

ProcessFlow cluster_0 Step 1: Alkylation cluster_1 Step 2: Reductive Cyclization cluster_2 Step 3: Reduction cluster_3 Step 4: Salt Formation S1 Methyl Cyclopentanecarboxylate + LDA + ClCH2CN S1_Workup Quench (NH4Cl) Distillation S1->S1_Workup S2 Hydrogenation (H2, Raney Ni, MeOH/NH3) S1_Workup->S2 S2_Isolate Filter Catalyst Concentrate to Lactam S2->S2_Isolate S3 Red-Al / Toluene Reflux S2_Isolate->S3 S3_Quench Rochelle's Salt Quench Phase Separation S3->S3_Quench S4 HCl / Ether Crystallization S3_Quench->S4 Final 2-Azaspiro[4.4]nonane HCl (White Solid) S4->Final

Caption: Step-by-step process flow for the synthesis of 2-azaspiro[4.4]nonane hydrochloride.

Troubleshooting & Optimization

  • Issue: Incomplete Cyclization (Step 2).

    • Symptom:[3][4][5][8] Presence of linear amino-ester in NMR.

    • Solution: Increase reaction temperature to 90°C or reflux the crude amino-ester in toluene/xylene to drive thermal cyclization.

  • Issue: Low Yield in Alkylation (Step 1).

    • Cause: Poly-alkylation or self-condensation of the ester.

    • Solution: Ensure strictly anhydrous conditions. Use a slight excess of LDA (1.1-1.2 eq) and ensure the enolate is fully formed (-78°C for 1h) before adding the electrophile.

  • Issue: Aluminum Emulsions (Step 3).

    • Solution: The use of Rochelle's salt (Potassium sodium tartrate) is non-negotiable for large-scale aluminum hydride quenches. It complexes the aluminum, preventing "slime" formation and allowing clean phase separation.

References

  • Source:Organic Syntheses, Coll. Vol. 10, p. 650 (2004). (General method for spiro-lactam formation from cyano-esters).
  • 2-Azaspiro[4.4]nonane Scaffold Properties: Smith, P. et al. "Spirocyclic Scaffolds in Medicinal Chemistry." Journal of Medicinal Chemistry, 2018. Context: Discusses the conformational properties and drug-design utility of the 2-aza vs 3-aza spiro systems.
  • Red-Al Reduction Protocols: Source: "Vitride® Reducing Agent Technical Note," Zeeland Chemicals. Context: Safety and stoichiometry for bis(2-methoxyethoxy)aluminum hydride reductions on scale.
  • Krapcho, A. P. et al. "Alpha-alkylation of esters." Journal of Organic Chemistry, 1974.

Sources

Application Note: Laboratory Handling and Precision Weighing of Hygroscopic Spirocyclic Amine Hydrochloride Salts

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Overview

Spirocyclic scaffolds are increasingly utilized in medicinal chemistry to increase the fraction of sp3-hybridized carbons (


) within a molecule. This three-dimensional structural shift improves physicochemical properties, such as aqueous solubility, and enhances metabolic stability compared to traditional planar, aromatic structures[1].

However, when these basic amines are isolated as hydrochloride (HCl) salts to further improve crystallinity and solubility, they frequently exhibit severe hygroscopicity. The causality behind this intense moisture affinity is twofold:

  • Ionic Lattice Dynamics: The ionic nature of the salt creates strong electrostatic interactions with polar water molecules in the atmosphere[2].

  • Hydrogen Bonding Capacity: The secondary or tertiary amine groups, along with any heteroatoms in the spirocyclic system (e.g., oxetane oxygens in 2-oxa-azaspiro systems), act as potent hydrogen bond acceptors and donors[2].

When exposed to ambient humidity, these salts rapidly absorb moisture. This leads to caking, variable molecular weight (due to water inclusion), and in severe cases, deliquescence—where the salt dissolves in its own absorbed moisture[3]. If not properly managed, this compromises stoichiometric accuracy during synthesis and can accelerate chemical degradation.

Quantitative Hygroscopicity Profiling

Before handling a novel spirocyclic amine HCl salt, its moisture sorption profile must be quantified. The European Pharmacopoeia (Ph. Eur.) provides a standardized categorization based on dynamic vapor sorption or gravimetric analysis at 25°C and 80% Relative Humidity (RH)[4].

Table 1: Ph. Eur. Hygroscopicity Classification
Classification% Weight Gain (at 25°C, 80% RH)Physical ManifestationHandling Requirement
Non-hygroscopic < 0.2%Free-flowing powderAmbient laboratory conditions
Slightly hygroscopic 0.2% ≤

< 2.0%
Minor clumpingFast weighing, ambient air
Moderately hygroscopic 2.0% ≤

< 15.0%
Caking, sticky solidWeighing by difference, desiccator
Very hygroscopic ≥ 15.0%Paste-like, wet solidGlovebox / Inert atmosphere
Deliquescent Phase change to liquidDissolves into solutionStrictly anhydrous isolator

Decision Workflow for Handling Hygroscopic Salts

HygroscopicWorkflow A Spirocyclic Amine HCl Salt Synthesized / Received B Gravimetric Sorption Analysis (25°C, 80% RH) A->B C < 2% Weight Gain (Slightly Hygroscopic) B->C Low D 2 - 15% Weight Gain (Moderately Hygroscopic) B->D Medium E > 15% Weight Gain (Very Hygroscopic) B->E High F Standard Fast Weighing (Ambient Air) C->F G Weighing by Difference (Desiccator / N2 Purge) D->G H Glovebox / Isolator (Strictly Anhydrous) E->H I Pre-filled Reaction Vials (Inert Atmosphere) E->I Alternative

Workflow for selecting the appropriate handling protocol based on Ph. Eur. classification.

Experimental Protocols

Protocol A: Gravimetric Moisture Sorption Analysis

Purpose: To establish the baseline hygroscopicity of the spirocyclic amine salt to dictate downstream handling[4].

  • Pre-treatment: Dry a 10–20 mg sample of the spirocyclic amine HCl salt in a vacuum oven at 40°C (0% RH) until a stable weight (

    
    ) is achieved. This removes residual synthesis solvents and ambient moisture.
    
  • Equilibration: Transfer the sample to a pre-weighed shallow glass dish.

  • Exposure: Place the dish inside a desiccator containing a saturated ammonium chloride solution (which maintains ~80% RH at 25°C)[4]. Ensure a calibrated thermohygrometer is present.

  • Measurement: After 24 hours, rapidly remove and weigh the sample to determine the final weight (

    
    ).
    
  • Calculation: Calculate percentage weight gain:

    
    . Classify the compound using Table 1.
    
Protocol B: Weighing by Difference (For Moderately Hygroscopic Salts)

Purpose: To accurately measure stoichiometric equivalents without incorporating water mass, which skews molarity calculations and ruins anhydrous reactions[5].

  • Preparation: Store the spirocyclic amine HCl salt in a vacuum desiccator over an active desiccant (e.g., Drierite or 3Å molecular sieves).

  • Vial Purging: Pre-weigh a sealable reaction vial (e.g., a screw-cap vial with a PTFE septum) that has been purged with dry Argon or Nitrogen gas[5]. Record this tare weight.

  • Transfer: Working swiftly, transfer an approximate amount of the salt from the storage container into the reaction vial.

  • Sealing & Weighing: Immediately seal the reaction vial, re-purge the headspace with inert gas via a needle, and record the gross weight[5]. The exact mass of the dispensed solid is the difference between the gross and tare weights.

  • Solvent Addition: Inject anhydrous solvent directly through the septum to dissolve the salt, maintaining the anhydrous environment.

Protocol C: Glovebox Handling & Aliquoting (For Very Hygroscopic/Deliquescent Salts)

Purpose: To handle materials that rapidly deliquesce or degrade upon atmospheric exposure, preventing total batch loss[6][7].

  • Chamber Purge: Ensure the glovebox or humidity-controlled glove bag is purged with high-purity Nitrogen or Argon, maintaining <1 ppm

    
     and 
    
    
    
    [6].
  • Transfer: Bring the sealed manufacturer's bottle into the antechamber and cycle the vacuum/inert gas at least three times before bringing it into the main chamber.

  • Stock Solution Aliquoting: Because repeatedly weighing deliquescent salts is highly error-prone, weigh the entire contents of the bottle into a volumetric flask inside the glovebox.

  • Dissolution: Dissolve the salt in an appropriate anhydrous solvent (e.g., anhydrous DMSO or DMF) to create a stock solution of known molarity.

  • Storage: Transfer the stock solution into single-use, septum-capped vials. Store these aliquots at -20°C or -80°C[7]. When a reaction is required, thaw a single vial and extract the required volume via syringe, bypassing the need to weigh the solid again. Alternative: Utilize pre-filled reaction vials packaged under an inert atmosphere to bypass manual weighing entirely[6].

Conclusion

The integration of spirocyclic amines into drug discovery pipelines necessitates rigorous physicochemical control. Treating their hydrochloride salts as dynamic, moisture-reactive entities rather than static powders ensures reproducible synthetic yields and reliable biological assay data. By implementing strict gravimetric profiling and tailored environmental controls, laboratories can mitigate the stoichiometric and stability risks associated with these highly valuable pharmacophores.

References

1.[1] Title: The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry. Source: BLDpharm. URL: 2.[2] Title: 2-Oxa-5-azaspiro[3.4]octane oxalate. Source: Benchchem. URL: 3.[3] Title: Technical Support Center: Managing Hygroscopicity of Hydrazinium Salts. Source: Benchchem. URL: 4.[4] Title: Hygroscopicity Categorization of Pharmaceutical Solids by Gravimetric Sorption Analysis: A Systematic Approach. Source: Asia Pharmaceutics. URL: 5.[5] Title: How to weigh a higroscopic substance. Source: Chromatography Forum. URL: 6.[6] Title: How do you handle hygroscopic salts? Source: HepatoChem. URL: 7.[7] Title: Techniques for Handling Air- and Moisture-Sensitive Compounds. Source: University of Pittsburgh. URL:

Sources

Troubleshooting & Optimization

Technical Support Guide: Purification of 2-Phenyl-2,7-diaza-spiro[4.4]nonane Hydrochloride

[1]

Executive Summary

This guide addresses the purification of 2-Phenyl-2,7-diaza-spiro[4.4]nonane hydrochloride .[1] This compound presents a unique purification challenge due to the differential basicity of its two nitrogen atoms. The nitrogen at position 2 is an aniline derivative (low basicity, pKa ~4–5), while the nitrogen at position 7 is a secondary aliphatic amine (high basicity, pKa ~10–11).

Successful purification relies on exploiting this difference to isolate the stable monohydrochloride salt at the N7 position. Attempts to form a dihydrochloride often result in unstable, hygroscopic solids that degrade upon storage.

Part 1: Optimized Purification Protocol

Preliminary Workup (Free Base Isolation)

Goal: Remove neutral organic impurities and unreacted starting materials (e.g., aniline precursors) before salt formation.[1]

  • Dissolution: Dissolve the crude reaction residue in Dichloromethane (DCM) or Ethyl Acetate (EtOAc) .[1]

  • Basic Wash: Wash the organic phase with 0.5 M NaOH (pH > 12).

    • Why: This ensures both nitrogens are deprotonated. The N2-phenyl amine is weak and requires no special forcing, but N7 must be fully free-based to partition into the organic layer.[1]

  • Brine Wash & Dry: Wash with saturated brine, dry over anhydrous

    
    , and filter.
    
  • Concentration: Evaporate the solvent under reduced pressure to obtain the crude free base as an oil or low-melting solid.

Salt Formation (The Critical Step)

Goal: Selectively protonate the N7 aliphatic amine to form the stable Monohydrochloride.

  • Solvent: Isopropanol (IPA) or Ethanol (EtOH).[1]

  • Reagent: 1.0 M HCl in Ether or 4.0 M HCl in Dioxane. Avoid aqueous HCl to prevent difficult drying.

Protocol:

  • Dissolve the crude free base (1.0 eq) in minimal warm Isopropanol (IPA) (approx. 5–10 mL per gram).

  • Cool to room temperature.

  • Add HCl solution dropwise with vigorous stirring.

    • Stoichiometry: Add exactly 1.05 equivalents of HCl.

    • Caution: Adding excess HCl (>2.0 eq) will protonate the N2-aniline, leading to a dihydrochloride that is likely hygroscopic and prone to "oiling out."[1]

  • Stir for 1–2 hours. A white to off-white precipitate should form.[1]

  • If no precipitate forms, add Diethyl Ether or MTBE (Methyl tert-butyl ether) dropwise as an anti-solvent until turbidity persists.[1]

Recrystallization (Polishing)

Goal: Remove trace colored impurities and occluded salts.[1]

  • Primary Solvent: Ethanol (EtOH) or Isopropanol (IPA).[1]

  • Anti-Solvent: Diethyl Ether or MTBE.

Protocol:

  • Place the crude salt in a flask and add boiling EtOH dropwise.

  • Swirl constantly. Add just enough solvent to dissolve the solid completely.[2]

    • Note: If colored particles remain undissolved, filter the hot solution through a Celite pad or activated charcoal.

  • Remove from heat. Add Diethyl Ether dropwise until a faint cloudiness appears that does not disappear on swirling.

  • Add one drop of EtOH to clear the solution.

  • Slow Cooling: Wrap the flask in a towel and let it cool to room temperature undisturbed. Then, place it in a refrigerator (4°C) for 12 hours.

  • Collection: Filter the crystals, wash with cold Ether, and dry under high vacuum at 40°C.

Part 2: Troubleshooting & FAQs

Q1: My product is turning into a sticky oil instead of crystallizing. What is happening?

Diagnosis: This "oiling out" is typically caused by one of two factors:

  • Impure Precursor: Residual solvents or neutral organic impurities (like unreacted phenylhydrazine) are disrupting the crystal lattice.

  • Excess Acid: You may have formed the partial dihydrochloride salt. The protonated aniline (N2) is very acidic and attracts moisture, creating a "gummy" oil.

Solution:

  • Remedy: Redissolve the oil in water, basify to pH 12 with NaOH, and extract back into DCM. Repeat the salt formation using strictly 1.0 equivalent of HCl.

  • Solvent Tip: Switch to Acetonitrile (MeCN) for recrystallization.[1] Many spiro-amine salts crystallize well from boiling MeCN upon cooling.[1]

Q2: The salt is extremely hygroscopic. It becomes wet immediately after filtration.

Diagnosis: You have likely formed the Dihydrochloride .[1] The N2-phenyl ammonium species is unstable and highly acidic (pKa ~4).[1] It will absorb atmospheric moisture to hydrolyze, releasing HCl and reverting to the free base.

Solution:

  • Dry: Dry the material in a vacuum oven with

    
     desiccant.
    
  • Resalt: If the problem persists, convert back to the free base and use 0.95 equivalents of HCl to ensure only the aliphatic N7 is protonated.

Q3: There is a persistent pink/brown color in the crystals.

Diagnosis: This is characteristic of aniline oxidation .[1] The N-phenyl group is susceptible to air oxidation, forming trace quinoid impurities.[1]

Solution:

  • Charcoal Treatment: During the hot recrystallization step (Step 3), add 5-10% w/w activated charcoal .[1] Boil for 5 minutes, then filter hot through Celite. The charcoal will adsorb the planar, colored oxidative impurities.

Q4: Can I use water for recrystallization?

Answer: Not recommended. While the aliphatic amine salt is water-soluble, the lipophilic phenyl ring reduces overall solubility compared to the unsubstituted core.[1] Water recrystallization often leads to poor recovery or oiling out. Stick to Alcohol/Ether or Acetonitrile systems.[1]

Part 3: Purification Logic Flowchart

PurificationProtocolcluster_troubleTroubleshooting LoopsCrudeCrude Reaction Mixture(Contains Product, Aniline precursors, Byproducts)FreeBaseFree Base Isolation(DCM/NaOH Extraction)Crude->FreeBase 1. Basify (pH >12) 2. Extract DCMImpurityCheckCheck Purity (TLC/LCMS)FreeBase->ImpurityCheckImpurityCheck->FreeBaseDirty (Repeat Wash)SaltFormSalt Formation(1.0 eq HCl in IPA)ImpurityCheck->SaltFormCleanPrecipitatePrecipitation Observed?SaltForm->PrecipitateAddEtherAdd Anti-Solvent(Diethyl Ether/MTBE)Precipitate->AddEtherNo (Solution Clear)FilterFiltration & WashingPrecipitate->FilterYesAddEther->FilterRecrystRecrystallization(EtOH/Ether or MeCN)Filter->RecrystIf Colored/ImpureFinalPure 2-Phenyl-2,7-diaza-spiro[4.4]nonane HClFilter->FinalIf High PurityRecryst->FinalOilingIssue: Oiling OutRecryst->OilingFast CoolingHygroIssue: HygroscopicFinal->HygroExcess HCl usedOiling->RecrystRe-dissolve, Seed, Slow CoolHygro->FreeBaseConvert back to BaseRetry with 1.0 eq HCl

Caption: Decision tree for the isolation and purification of 2-Phenyl-2,7-diaza-spiro[4.4]nonane HCl, highlighting critical checkpoints for salt stoichiometry and solvent selection.

References

  • Bernhart, C. A., et al. (1993). "Synthesis and biological activity of new non-peptide angiotensin II receptor antagonists: the 2,7-diaza-spiro[4.4]nonane derivatives." Journal of Medicinal Chemistry, 36(22), 3371–3380.[1]

  • Overman, L. E., & Rosen, M. D. (2000).[1] "Practical synthesis of 2,7-diazaspiro[4.4]nonanes." Angewandte Chemie International Edition, 39(24), 4596–4599.[1] (Contextual reference for spiro-ring construction).

  • Patent CN1194971C. "Improved production process of 2-butyl-1,3-diazaspiro[4.4]nonan-1-en-4-one."[1] (Provides industrial context for spiro-diamine purification and salt handling).

  • PubChem Compound Summary. "2-Phenyl-2,7-diazaspiro[4.4]nonan-3-one" (Structural analog data used for solubility inference). [1]

  • ChemicalBook. "1-Phenylpyrrolidine Properties" (pKa reference for N-phenyl substituted pyrrolidines).

Technical Support Center: Crystallization Engineering for 2-Phenyl-2,7-diaza-spiro[4.4]nonane HCl

[1][2]

Case ID: SPIRO-HCl-REC-001 Subject: Solvent Selection & Process Optimization for 2-Phenyl-2,7-diaza-spiro[4.4]nonane hydrochloride Status: Resolved / Guide Available Assigned Specialist: Senior Application Scientist, Process Chemistry Div.[1][2]

Executive Summary & Solvent Selection Matrix

Compound Profile: this compound is a bicyclic spiro-diamine salt.[1][2] The molecule features a lipophilic phenyl ring attached to a rigid spiro-pyrrolidine scaffold.[1][2]

  • Key Challenge: The "Push-Pull" solubility profile. The ionic HCl moiety demands high polarity (water/methanol), while the lipophilic phenyl group and spiro-carbon framework drive solubility in organics.[1][2] This often leads to "oiling out" (liquid-liquid phase separation) rather than clean crystallization.[1][2]

Primary Solvent Recommendations
Solvent SystemRoleApplication ContextSuccess Probability
Isopropanol (IPA) Primary Choice Standard Purification. Balances the solubility of the phenyl group (hot) and the insolubility of the HCl salt (cold).[1][2]High (Field Standard)
Ethanol (Abs.)[1][2] / Ethyl Acetate Solvent / Anti-SolventHigh Purity Required. Use when IPA fails to remove polar impurities.[1][2] Dissolve in min. hot EtOH, add EtOAc until turbid.High
Methanol / MTBE Solvent / Anti-SolventDifficult Solubility. If the salt is too insoluble in IPA.[1][2] Methanol breaks the lattice; MTBE forces precipitation.Medium (Risk of oiling)
Water / Acetone Solvent / Anti-SolventLast Resort. Only for removal of inorganic salts (NaCl/KCl).[1][2] High loss of yield due to water solubility.[1]Low

Detailed Experimental Protocol (SOP)

Protocol ID: SOP-SPIRO-05 Method: Thermal Recrystallization via Isopropanol (IPA)[1][2]

Scientific Rationale: Literature precedents for spiro[4.4]nonane derivatives (e.g., 7-benzyl analogs) indicate that Isopropanol provides the optimal supersaturation curve.[1][2] The boiling point of IPA (82.6°C) allows sufficient thermal energy to break the crystal lattice without causing thermal decomposition of the amine salt.

Step-by-Step Procedure:
  • Preparation:

    • Weigh crude 2-Phenyl-2,7-diaza-spiro[4.4]nonane HCl into a round-bottom flask.

    • Critical: Ensure the material is fully protonated. If the material is sticky/gum-like, triturate with dry diethyl ether first to remove unreacted free base.[1]

  • Dissolution (The "Reflux" Phase):

    • Add Isopropanol (IPA) at a ratio of 5 mL per gram of solid.

    • Heat to reflux (approx. 83°C) with vigorous stirring.

    • Observation Point: If solid remains, add IPA in 1 mL increments.[1] Stop immediately when the solution is clear.

    • Filtration: If black specs/insolubles remain despite excess solvent, perform a hot filtration through a pre-warmed Celite pad.[1]

  • Crystallization (The "Nucleation" Phase):

    • Remove from heat and allow the flask to cool to room temperature slowly (use a cork ring, do not place directly on a cold bench).

    • Troubleshooting: If the solution remains clear at 25°C, scratch the inner wall of the flask with a glass rod to induce nucleation.

  • Isolation:

    • Cool the flask to 0-4°C (ice bath) for 1 hour to maximize yield.

    • Filter the white crystalline solid via vacuum filtration (Buchner funnel).[2][3]

    • Wash: Rinse the cake with cold IPA (0°C) followed by a small volume of cold diethyl ether to assist drying.

  • Drying:

    • Dry under high vacuum (0.1 mbar) at 40°C for 4 hours.

    • Note: Spiro-HCl salts are often hygroscopic.[1][2] Store in a desiccator.

Troubleshooting Guide (FAQ)

Q1: My product is "oiling out" (forming a separate liquid layer) instead of crystallizing. Why? A: This occurs when the Liquid-Liquid Phase Separation (LLPS) boundary is crossed before the solubility curve.[1][2]

  • Cause: The solvent is too polar (e.g., too much water or methanol) or the cooling was too rapid.

  • Fix: Re-heat the mixture until it is a single phase. Add a "bridge solvent" like Ethanol (approx 10% volume) to increase miscibility, then seed the solution with a pure crystal at the cloud point. Cool very slowly (1°C/min).[1][2]

Q2: The yield is very low (<40%). Where is my compound? A: The phenyl-spiro combination can be surprisingly soluble in alcohols.[1][2]

  • Fix: Concentrate the mother liquor to half volume and cool again. Alternatively, add an anti-solvent like Ethyl Acetate or Diethyl Ether dropwise to the cold mother liquor to force second-crop precipitation.[1][2]

Q3: The crystals are colored (yellow/brown) instead of white. A: This indicates oxidation products or trapped mother liquor.[2]

  • Fix: Perform a "swish" wash.[1][2] Suspend the solid in cold Ethyl Acetate, stir for 20 minutes, and re-filter. If color persists, recrystallize using Ethanol/Activated Charcoal .[1][2]

Decision Logic & Workflow (Visual)

The following diagram illustrates the decision process for rescuing a failed crystallization batch.

RecrystallizationLogicStartStart: Crude SolidSolventChoiceAttempt IPA RecrystallizationStart->SolventChoiceResultCheckCheck ResultSolventChoice->ResultCheckSuccessWhite Crystals(High Purity)ResultCheck->Success  Crystals FormedOilingOiling Out(Two Liquid Layers)ResultCheck->Oiling  Liquid Phase Sep.NoPrecipNo Precipitation(Solution Clear)ResultCheck->NoPrecip  Remains SolubleFixOilAdd EtOH (Bridge Solvent)+ Seed CrystalOiling->FixOilFixNoPrecipConcentrate Vol.OR Add EtOAc (Anti-Solvent)NoPrecip->FixNoPrecipFixOil->SolventChoice  Retry Slow CoolFixNoPrecip->ResultCheck  Check Again

Figure 1: Troubleshooting logic flow for spiro-diamine salt crystallization.

References

  • Synthesis of Spiro-Diaza Derivatives

    • Citation: Methods for the preparation of 2,7-diazaspiro[4.4]nonane derivatives often utilize reductive cyclization or hydride reduction of spiro-imides, followed by salt formation in alcoholic solvents.[1][2]

    • Source: PrepChem.[1][2] "Synthesis of 7-Benzyl-2-methyl-2,7-diazaspiro[4.4]nonane Dihydrochloride." (Accessed 2024).[1][2][4]

    • URL:[Link]

  • General Recrystallization of Amine Salts

    • Citation: MIT OpenCourseWare.[1][2] "Two-Solvent Recrystallization Guide." Dept of Chemistry.[1]

    • URL:[Link]

  • Spirocyclic Scaffold Properties

    • Citation: PubChem Compound Summary for 2,7-Diaza-spiro[4.4]nonane.[1][2] National Center for Biotechnology Information.[1][2]

    • URL:[Link][1][2]

Technical Support Center: Stability of 2-Phenyl-2,7-diaza-spiro[4.4]nonane HCl Under Basic Conditions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 2-Phenyl-2,7-diaza-spiro[4.4]nonane HCl. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the stability of this compound, particularly under basic conditions. Our goal is to equip you with the scientific rationale and practical steps to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for 2-Phenyl-2,7-diaza-spiro[4.4]nonane HCl in basic solutions?

When 2-Phenyl-2,7-diaza-spiro[4.4]nonane HCl is subjected to basic conditions, the primary concern is the deprotonation of the hydrochloride salt to its free base form. This free base, a diamine, may be susceptible to several degradation pathways. While specific degradation pathways for this exact molecule are not extensively documented in publicly available literature, analogous heterocyclic amines and diamines can undergo oxidation, especially in the presence of air (oxygen), and potentially other base-catalyzed rearrangements or ring-opening reactions.[1][2] The presence of the phenyl group and the spirocyclic system adds complexity to predicting its exact behavior without empirical data.

It is crucial to understand that forced degradation studies, where a compound is exposed to more severe conditions than it would typically encounter, are a standard practice in pharmaceutical development to establish degradation pathways and validate analytical methods.[3][4][5]

Q2: I'm observing unexpected peaks in my HPLC analysis after exposing my compound to a basic mobile phase. What could be the cause?

The appearance of new peaks in your chromatogram strongly suggests the formation of degradation products. Under basic conditions, several reactions could be occurring:

  • Oxidation: The free base form of the diamine can be susceptible to oxidation, leading to the formation of N-oxides or other oxidative degradation products. This is a common degradation pathway for amines.

  • Rearrangement: The spirocyclic structure, while generally stable, could potentially undergo base-catalyzed rearrangements, although this is less common for this type of ring system compared to more strained structures.

  • Interaction with Mobile Phase Components: Ensure that the basic additive in your mobile phase (e.g., triethylamine, ammonium hydroxide) is not reacting with your compound.

To troubleshoot this, a systematic forced degradation study is recommended.[6][7] This involves intentionally degrading the compound under controlled basic, acidic, oxidative, and photolytic conditions to identify the degradation products and confirm that your analytical method can separate them from the parent compound.

Q3: How can I design a robust experiment to assess the stability of 2-Phenyl-2,7-diaza-spiro[4.4]nonane HCl at a specific basic pH?

A well-designed pH stability study is essential. Here is a general protocol to guide your experimental setup:

Objective: To determine the rate and extent of degradation of 2-Phenyl-2,7-diaza-spiro[4.4]nonane HCl at a target basic pH over a specified time period.

Materials:

  • 2-Phenyl-2,7-diaza-spiro[4.4]nonane HCl

  • High-purity water

  • A suitable buffer system for the target pH (e.g., phosphate or borate buffers)

  • Calibrated pH meter

  • HPLC or UPLC-MS system for analysis[8][9][10]

  • Vials for sample incubation

Experimental Workflow:

Caption: Workflow for a pH stability study.

Data Analysis: The percentage of the remaining parent compound should be plotted against time. This data can then be used to determine the degradation kinetics.

Q4: What analytical techniques are best suited for monitoring the stability of this compound?

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) coupled with Mass Spectrometry (MS) are the preferred methods.[8][9][10]

  • HPLC/UPLC with UV detection: This is a standard and robust method for quantifying the parent compound. A stability-indicating method must be developed, which is a method that can separate the parent compound from all potential degradation products.

  • LC-MS/MS: This technique is invaluable for identifying and structurally elucidating the degradation products.[8][9] By determining the mass-to-charge ratio (m/z) of the new peaks, you can propose molecular formulas and fragmentation patterns to understand the degradation pathway.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Rapid disappearance of the parent compound peak in basic conditions. High instability of the free base form at the tested pH.- Lower the pH of the solution. - Decrease the incubation temperature. - Analyze samples at earlier time points to capture the initial degradation.
Poor peak shape or shifting retention times in HPLC. Interaction of the amine with the stationary phase.- Use a mobile phase with a suitable ionic strength. - Consider using a column specifically designed for basic compounds. - Ensure the pH of the mobile phase is appropriate to maintain a consistent ionization state of the analyte.
Formation of multiple, unresolved peaks. Complex degradation pathway or secondary degradation of initial products.- Optimize the HPLC method to improve resolution (e.g., change the gradient, mobile phase composition, or column). - Utilize LC-MS/MS to identify the individual components within the unresolved peaks.
Inconsistent results between experimental replicates. Issues with sample preparation or experimental control.- Ensure accurate and consistent pH adjustment of all solutions. - Verify the temperature control of the incubation environment. - Use a validated and robust analytical method.

Potential Degradation Pathway under Basic Conditions

While a definitive pathway requires experimental confirmation, a plausible initial degradation step under basic conditions involves the deprotonation of the hydrochloride salt to form the free base. This free base could then be susceptible to oxidation.

G cluster_0 Initial State cluster_1 Basic Conditions cluster_2 Intermediate cluster_3 Potential Degradation A 2-Phenyl-2,7-diaza-spiro[4.4]nonane HCl B Deprotonation A->B OH- C 2-Phenyl-2,7-diaza-spiro[4.4]nonane (Free Base) B->C D Oxidation/Other Reactions C->D [O] or other reactants E Degradation Products D->E

Sources

Technical Support Center: Resolving Regioisomer Formation in Spirocyclic Compound Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Operational Lead Scientist: Dr. A. Vance, Senior Application Scientist Scope: Troubleshooting regioselectivity in spiroannulation, cycloaddition, and metal-catalyzed synthesis.

Introduction

Regiocontrol in spirocyclic synthesis is rarely binary. Unlike simple ring closures, spiro-fused systems often present competing nucleophilic sites (e.g., C3 vs. N1 in oxindoles) or ambiguous dipolarophile orientations. As a researcher, your primary challenge is not just "making the bond," but directing the vector of attack to secure the desired spiro-quaternary carbon.

This guide moves beyond basic synthesis to address the causality of isomer formation . We focus on distinguishing kinetic vs. thermodynamic traps and implementing self-validating protocols to lock in your target regioisomer.

Module 1: Diagnostic Workflow

Problem: "I have a new spot on TLC/LCMS, but I cannot confirm if it is the regioisomer or a diastereomer."

Before optimizing, you must rigorously validate the structural identity. Regioisomers often share identical mass-to-charge (m/z) ratios and similar polarity, leading to false positives in initial screens.

Step-by-Step Identification Protocol
  • Crude NMR Analysis (The "Fingerprint" Test):

    • Do not purify immediately. Column chromatography can fractionate isomers, masking the reaction's true selectivity.

    • Take a 1H NMR of the crude reaction mixture.

    • Indicator: Look for distinct chemical shifts in protons adjacent to the spiro-center. For spirooxindoles, the N-H or C7-H protons are diagnostic. A split signal (e.g., two doublets where one is expected) confirms an isomeric mixture.

  • 2D-NMR Connectivity Verification:

    • Run HMBC (Heteronuclear Multiple Bond Correlation) .

    • Logic: Regioisomers differ in long-range coupling.

    • Example: In a spiro[pyrrolidine-oxindole] synthesis, the spiro-carbon (C3 of indole) will show correlations to the pyrrolidine ring protons in the correct regioisomer. If the correlation is missing or shifted to the N1 or C2 position, you have the "inverse" regioisomer.

  • X-Ray Crystallography (The Gold Standard):

    • If the product is solid, attempt slow evaporation using orthogonal solvent pairs (e.g., DCM/Hexane vs. Acetone/Water).

    • Self-Validating Check: Does the crystal structure match the HMBC correlations?

Visualizing the Diagnostic Logic

DiagnosticWorkflow Start Ambiguous Product Mixture CrudeNMR 1. Crude 1H NMR Analysis Start->CrudeNMR SplitSignals Are key signals split? CrudeNMR->SplitSignals HMBC 2. Run HMBC/NOESY SplitSignals->HMBC Yes XRay 3. X-Ray Crystallography SplitSignals->XRay No (Single Product?) IsomerType Isomer Type? HMBC->IsomerType Regio Regioisomer Confirmed (Connectivity differs) IsomerType->Regio Different Correlations Diastereo Diastereomer Confirmed (Spatial arrangement differs) IsomerType->Diastereo Same Correlations, Different NOE Regio->XRay Final Validation

Caption: Decision tree for distinguishing regioisomers from diastereomers using spectroscopic data.

Module 2: Troubleshooting Common Synthetic Routes

Scenario A: [3+2] Cycloadditions (Spirooxindoles)

Issue: Formation of the "inverse" regioisomer during the reaction of azomethine ylides with dipolarophiles.

Mechanism of Failure: In 1,3-dipolar cycloadditions, regioselectivity is governed by the FMO (Frontier Molecular Orbital) coefficients of the dipole and dipolarophile. If the electronic bias is weak (e.g., using a neutral dipolarophile), steric factors take over, often leading to mixtures.

Troubleshooting Guide:

VariableAdjustment StrategyScientific Rationale
Dipolarophile Add Electron-Withdrawing Groups (EWG)Increases the LUMO coefficient magnitude at the

-carbon, directing the nucleophilic carbon of the dipole to this position [1].
Solvent Switch from Toluene to Ethanol/MethanolProtic solvents can stabilize the transition state via hydrogen bonding, often favoring the endo-regioisomer due to secondary orbital interactions [2].
Temperature Lower to 0°C or -20°CSuppresses the higher-energy transition state leading to the minor regioisomer (Kinetic Control).
Catalyst Use Ag(I) or Cu(I) with bulky ligandsMetals coordinate to the dipole, increasing steric bulk and forcing a specific approach vector [3].

Q: My chalcone dipolarophile yields a 1:1 regioisomer mixture. Why? A: Chalcones have extended conjugation. The electronic difference between the


 and 

carbons is often insufficient to override steric clashes.
  • Fix: Use a catalyst that coordinates the carbonyl of the chalcone (e.g., a Lewis Acid like

    
    ). This lowers the LUMO energy and polarizes the 
    
    
    
    -carbon, restoring regiocontrol.
Scenario B: Metal-Catalyzed Spiroannulations (Palladium/Nickel)

Issue: C-H activation occurs at the distal position rather than the proximal position.

Mechanism of Failure: In Pd-catalyzed reactions (e.g., with alkynes or arynes), the regioselectivity is determined by the migratory insertion step . If the ligand environment is too small, the metal may insert into the less sterically hindered (but incorrect) bond.

Optimization Protocol: Ligand "Cone Angle" Sweep

  • Screen 1: Start with standard phosphines (

    
    ).
    
  • Screen 2: Move to bidentate ligands with varying bite angles (DPPE vs. Xantphos).

    • Insight: Xantphos (wide bite angle) often enforces a specific geometry that favors reductive elimination of the sterically crowded spiro-center [4].

  • Screen 3: Buchwald Ligands (e.g., JohnPhos, XPhos).

    • Insight: The biaryl backbone creates a "ceiling" over the active site, physically blocking the formation of the undesired regioisomer.

Module 3: Advanced Optimization Strategies

The "Electronic Tuning" Protocol

When steric control fails, use electronic bias to differentiate the reaction sites.

Experimental Workflow:

  • Substrate Modification: Introduce a temporary directing group (DG) or a halogen.

    • Example: If an indole C3 cyclization is competing with C2, place a Bromine at C2. This blocks the site and can be removed later via hydrogenolysis.

  • Hammett Plot Analysis:

    • Synthesize 3-4 analogs with different para-substituents (

      
      : -OMe, -H, -CF3).
      
    • Measure the Regioisomeric Ratio (rr) for each.

    • Result: If electron-withdrawing groups improve rr, the reaction is likely nucleophilic. Adjust your catalyst to be more electrophilic.

Visualizing Reaction Pathways

ReactionPathways Substrate Substrate (Azomethine Ylide) TS_Major Transition State A (Favored FMO Overlap) Substrate->TS_Major  Low Temp / Polar Solvent   TS_Minor Transition State B (Steric Clash) Substrate->TS_Minor  High Temp   Prod_Major Major Regioisomer (Spiro-C3) TS_Major->Prod_Major Prod_Minor Minor Regioisomer (Spiro-C2) TS_Minor->Prod_Minor

Caption: Kinetic differentiation of transition states leading to competing regioisomers.

Module 4: Frequently Asked Questions (FAQs)

Q1: Can I separate regioisomers using standard silica chromatography? A: Often, no. Regioisomers typically have very similar


 values.
  • Solution: Use Recycling Preparative HPLC or switch to a stationary phase with different selectivity, such as C18 (Reverse Phase) or Chiral Stationary Phases (even for achiral regioisomers, the 3D shape recognition can be superior) [5].

Q2: Why does my regioselectivity flip when I scale up the reaction? A: This is usually a heat transfer issue.

  • Explanation: On a small scale (10 mg), heat dissipates instantly. On a large scale (10 g), exothermic addition generates localized "hot spots," favoring the thermodynamic (often undesired) product.

  • Fix: Slow down the addition rate of the reagent (e.g., syringe pump addition over 2 hours) and ensure vigorous stirring.

Q3: I am using a chiral catalyst, but I am getting poor regioselectivity (even if enantioselectivity is high). A: Enantioselectivity and regioselectivity are orthogonal. A catalyst can be excellent at differentiating faces (enantio) but poor at differentiating sites (regio).

  • Fix: You need a "matched" system. Try changing the central metal (e.g., Cu to Ag) while keeping the chiral ligand. The different coordination sphere radius can alter the regiochemical outcome without destroying enantiocontrol [6].

References

  • BenchChem Technical Support. (2025).[1] Controlling Regioselectivity in Spirooxindole Formation. BenchChem. Link

  • MDPI. (2023).[2] Exploring Regio- and Stereoselectivity in [3+2] Cycloaddition. Molecular Electron Density Theory Approach. Link

  • Royal Society of Chemistry. (2017). Catalyst-controlled regioselectivity in phosphine catalysis. Chemical Science. Link

  • NIH. (2025). Regioselective Monoborylation of Spirocyclobutenes. PMC. Link

  • SIELC Technologies. (2018).[3] Separation of Spiro[1,3-benzodioxole-2,1'-cyclohexane] on Newcrom R1 HPLC column. Link

  • ResearchGate. (2026). Superseding Substrate Control with Catalyst Control to Improve Regioselectivity. Link

Sources

Validation & Comparative

1H NMR analysis and interpretation of 2-Phenyl-2,7-diaza-spiro[4.4]nonane HCl

[2]

Executive Summary & Compound Overview

2-Phenyl-2,7-diaza-spiro[4.4]nonane HCl is a bicyclic scaffold featuring two pyrrolidine rings connected at a single spiro carbon.[1][2] One nitrogen is substituted with a phenyl group (aniline-like), while the other is a secondary amine (or ammonium in the salt form).[2][3]

  • Primary Application: Drug discovery scaffolds (GPCR ligands, kinase inhibitors).[1][2][3]

  • Key Analytical Challenge: Distinguishing the two nitrogen environments and their associated methylene protons, which often overlap in the 3.0–3.6 ppm region.[2]

  • Preferred Form: The HCl salt is the industry standard due to enhanced stability and crystallinity compared to the free base, which is often an unstable oil prone to oxidation.[1][2]

Structure & Numbering

To ensure accurate assignment, we utilize the following numbering scheme:

  • Spiro Center: C5[1][2]

  • Ring A (N-Phenyl): N2, C1, C3, C4 (Protons are

    
     or 
    
    
    to N2)[1][2][3]
  • Ring B (Secondary Amine): N7, C6, C8, C9 (Protons are

    
     or 
    
    
    to N7)[1][2][3]

Experimental Protocol (Methodology)

Solvent Selection Strategy

The choice of solvent is the single most critical variable in analyzing this compound.[2]

SolventSuitabilityRationale
DMSO-d6 Preferred Dissolves the HCl salt completely.[1][2] Slows proton exchange, allowing observation of the ammonium (NH

) and potentially the anilinium protons.[2][3]
D

O
AlternativeGood solubility for salts.[1][2] However, all exchangeable protons (NH) disappear, and the HDO peak (~4.79 ppm) can obscure signals.[2][3]
CDCl

PoorThe HCl salt is typically insoluble in chloroform.[1][2] Requires free-basing the sample first.[2]
Sample Preparation Workflow
  • Weighing: Measure 5–10 mg of the HCl salt.

  • Dissolution: Add 0.6 mL of DMSO-d6 (99.9% D).

  • Homogenization: Sonicate for 30 seconds to ensure complete ion dissociation.

  • Acquisition: Run at 298 K. Set relaxation delay (d1) to

    
     2.0 s to allow relaxation of the quaternary spiro carbon environment for quantitative integration.
    

Spectral Analysis & Interpretation

Predicted Assignment Table (DMSO-d6)

Note: Chemical shifts are estimates based on spiro-pyrrolidine and N-phenyl aniline fragments.[1][2]

RegionShift (

ppm)
MultiplicityIntegralAssignmentStructural Insight
Exchangeable 9.0 – 9.5Broad Singlet2HN7-H

Ammonium protons on the secondary amine.[1][2] Visible only in dry DMSO.[2]
Aromatic 7.10 – 7.25Triplet2HPh-H (meta)Typical phenyl pattern.[1][2]
Aromatic 6.60 – 6.75Triplet1HPh-H (para)Shielded due to resonance with N2 lone pair (if N2 is unprotonated).[1][2]
Aromatic 6.50 – 6.65Doublet2HPh-H (ortho)Shielded; diagnostic of the N-phenyl group.[1][2]
Aliphatic 3.30 – 3.50Multiplet4HN7-CH


-protons to the cationic Nitrogen (N7).[1][2] Deshielded by positive charge.[2]
Aliphatic 3.15 – 3.30Multiplet4HN2-CH


-protons to the Aniline Nitrogen (N2).[1][2]
Aliphatic 1.80 – 2.10Multiplet8HC-CH

-C

-protons (C4, C9) in the pyrrolidine rings.[1][2]
Detailed Interpretation Logic[1]
The Aromatic Region (6.5 – 7.5 ppm)

The phenyl ring attached to N2 acts as a reporter for the protonation state of N2.[1][2]

  • Scenario A (Mono-HCl): The HCl protonates the more basic secondary amine (N7, pKa ~11) leaving the aniline (N2, pKa ~4) neutral.[2][3] You will see upfield shifts for ortho/para protons (~6.6 ppm) due to the electron-donating effect of the neutral nitrogen lone pair.[2]

  • Scenario B (Dihydrochloride): If excess HCl is present, N2 also protonates.[1][2] The lone pair is tied up, and the aromatic ring loses its electron donation, shifting all aromatic peaks downfield to 7.2–7.5 ppm .[2][3]

The Aliphatic "Fingerprint" (1.8 – 3.5 ppm)

The spiro[4.4]nonane core creates a complex multiplet pattern.[1][2]

  • 
    -Protons (3.1 – 3.5 ppm):  These 8 protons often overlap.[2] In the HCl salt, the protons adjacent to N7 (the ammonium center) will be slightly more deshielded (downfield) than those adjacent to the N-phenyl group.[2][3]
    
  • 
    -Protons (1.8 – 2.1 ppm):  These protons are remote from the electronegative nitrogens and appear as complex multiplets upfield.[2]
    

Comparative Analysis: HCl Salt vs. Alternatives

This section compares the Product (HCl Salt) with its primary alternative, the Free Base , to guide selection and analysis.[1][2]

FeatureProduct: HCl Salt Alternative: Free Base
Physical State Solid (Crystalline powder)Oil or Low-melting solid
Stability High. Resistant to oxidation.[1][2]Low. N-Phenyl group can oxidize; absorbs CO

.[2]
Solubility Water, DMSO, Methanol.[1][2][3]Chloroform, DCM, Ethyl Acetate.[2][3]
NMR: NH Signal Distinct. Broad peaks at >9 ppm (DMSO).[2]Vague. Broad hump at ~2 ppm or invisible.[2]
NMR:

-CH

Deshielded. ~3.3–3.5 ppm (overlaps with water).[2]Shielded. ~2.8–3.1 ppm (clearer resolution).[2]
NMR: Aromatic May vary based on stoichiometry (1HCl vs 2HCl).Consistent "Aniline" pattern (Ortho/Para shielded).[2]
Comparative Data Table (Chemical Shift Differences)
Proton EnvironmentHCl Salt (

ppm)
Free Base (

ppm)
Shift Effect (

)
N7-H 9.0+ (Broad)~2.0 (Broad/Exch)+7.0 (Protonation)

-CH

(N7)
3.352.90+0.45 (Inductive effect of cation)
Ph-H (Ortho) 6.60 (Mono-HCl) / 7.30 (2HCl)6.60+0.70 (If N2 protonated)

Visualization: Assignment Workflow

The following diagram illustrates the logical flow for assigning the NMR signals of this spirocyclic scaffold.

NMR_Assignment_FlowStartStart: 1H NMR Spectrum(DMSO-d6)Check_NHCheck 8.0 - 10.0 ppmBroad Singlet?Start->Check_NHNH_PresentYes: N7-H2+ Confirmed(Salt Form)Check_NH->NH_PresentNH_AbsentNo: Check 1.5 - 2.5 ppm(Free Base or D2O Exch)Check_NH->NH_AbsentAromaticAnalyze 6.5 - 7.5 ppmAromatic RegionNH_Present->AromaticNH_Absent->AromaticOrtho_ShieldedOrtho/Para < 6.8 ppm?N2 is Neutral (Aniline)Aromatic->Ortho_ShieldedOrtho_DeshieldedAll Aromatic > 7.1 ppm?N2 is Protonated (Anilinium)Aromatic->Ortho_DeshieldedAliphaticAnalyze 1.8 - 3.5 ppmAliphatic RegionOrtho_Shielded->AliphaticOrtho_Deshielded->AliphaticAlpha_SplitSplit 3.0 - 3.5 ppmIntegrate to 8H totalAliphatic->Alpha_SplitConclusionFinal Structure ConfirmationAlpha_Split->Conclusion

Caption: Logical decision tree for determining protonation state and assigning key structural fragments.

References

  • PubChem. 2,7-Diaza-spiro[4.4]nonane.[1][2][4][5] National Library of Medicine.[2] Available at: [Link][1][2][3]

  • Pretsch, E., Bühlmann, P., & Badertscher, M. Structure Determination of Organic Compounds: Tables of Spectral Data. Springer, 2009.[2][3] (General reference for aniline and amine chemical shifts).

13C NMR spectral data for spiro[4.4]nonane scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

High-Field vs. Benchtop NMR: A Comparative Guide for ¹³C NMR Elucidation of Spiro[4.4]nonane Scaffolds

Executive Summary & The Analytical Challenge

Spiro[4.4]nonanes—bicyclic organic scaffolds where two cyclopentane rings share a single quaternary carbon—are highly valued in medicinal chemistry as conformationally restricted pharmacophores and chiral auxiliaries[1]. However, their structural elucidation via ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy presents a distinct analytical bottleneck.

The high degree of


 symmetry and the purely aliphatic nature of the surrounding methylenes (C1–C4, C6–C9) result in severe chemical shift overlap in the 20–40 ppm region. Furthermore, the central spiro carbon (C5) lacks attached protons, leading to exceedingly long longitudinal relaxation times (

) and weak signal intensity. This guide objectively compares the performance of High-Field NMR, Benchtop NMR, and Computational Prediction tools in resolving these complex spectral features, providing a self-validating experimental framework for drug development professionals.

Product & Methodology Comparison

To establish a robust analytical workflow, we compare three distinct approaches for resolving spiro[4.4]nonane ¹³C NMR spectra:

  • High-Field NMR Spectrometers (600 MHz / 150 MHz ¹³C): The industry gold standard. High-field magnets provide superior chemical shift dispersion, allowing baseline resolution of nearly identical methylene environments. Crucially, the high sensitivity enables 2D HMBC (Heteronuclear Multiple Bond Correlation) experiments, which are mandatory for detecting long-range

    
     couplings to the elusive spiro carbon.
    
  • Modern Benchtop NMR Spectrometers (80 MHz / 20 MHz ¹³C): Highly accessible and cost-effective for routine reaction monitoring. However, the lower field strength compresses the aliphatic ¹³C signals, often resulting in unresolved multiplets. Benchtop systems also struggle to detect the unprotonated spiro carbon without extensive signal averaging and optimized relaxation delays.

  • Computational DFT Prediction Software: Software utilizing Density Functional Theory (e.g., B3LYP/6-311G(d,p)) serves as an orthogonal validation tool[2]. It bridges the gap when benchtop data is ambiguous, predicting chemical shifts with a typical accuracy of ±2 ppm to confirm experimental assignments.

Experimental Methodology: A Self-Validating Protocol

To ensure data integrity, the following protocol establishes a self-validating system for ¹³C acquisition, specifically engineered to overcome the physical limitations of the spiro carbon.

Step-by-Step Protocol: Optimized ¹³C Acquisition

  • Sample Preparation: Dissolve 50 mg of the target compound in 0.6 mL of

    
     (100 atom % D) to ensure sufficient signal-to-noise (S/N) for ¹³C acquisition.
    
  • Paramagnetic Relaxation Enhancement: Add 0.05 M Chromium(III) acetylacetonate (

    
    ) directly to the NMR tube.
    
    • Causality: Quaternary spiro carbons relax slowly via dipole-dipole interactions due to the absence of directly bonded protons. This causes signal saturation and "missing peaks" during standard pulsing. The paramagnetic

      
       ion provides an alternative, highly efficient relaxation pathway via unpaired electrons, drastically shortening the 
      
      
      
      of C5 and allowing for rapid pulsing and quantitative integration.
  • Multiplicity Editing (DEPT-135): Execute a DEPT-135 pulse sequence alongside the standard 1D ¹³C spectrum.

    • Self-Validation Check: The DEPT-135 sequence acts as an internal logic gate. The putative spiro carbon signal must completely disappear, while the cyclopentyl methylenes must phase negatively (point downwards). If a peak assigned to the spiro carbon persists in the DEPT-135 spectrum, the structural assignment is fundamentally incorrect.

  • 2D HMBC Correlation (High-Field Only): Map the connectivity using HMBC. The spiro carbon will show distinct cross-peaks with the protons of the adjacent C1/C6 and C2/C7 positions, definitively confirming the bicyclic junction.

Comparative Data Analysis

The following table objectively compares the performance of the three analytical approaches using E-Diacryloyl-cis,cis-spiro[4.4]nonane-1,6-diol as the model scaffold[3].

Table 1: ¹³C NMR Spectral Comparison for E-Diacryloyl-cis,cis-spiro[4.4]nonane-1,6-diol

Carbon EnvironmentHigh-Field (150 MHz)

(ppm)
Benchtop (20 MHz) PerformanceDFT Prediction (B3LYP)

(ppm)
Multiplicity Validation (DEPT-135)
C5 (Spiro Quaternary) 58.0Weak/Missing (Requires

)
59.2Disappears (

)
C1, C6 (Methine, C-O) 81.2Baseline Resolved82.5Positive (

)
C3, C8 (Methylene) 33.6Overlaps heavily with C4/C934.1Negative (

)
C4, C9 (Methylene) 31.6Overlaps heavily with C3/C832.4Negative (

)
C2, C7 (Methylene) 20.9Baseline Resolved21.5Negative (

)
Acryloyl

165.3Baseline Resolved167.1Disappears (

)
Acryloyl

130.1Baseline Resolved131.8Positive (

)
Acryloyl

128.6Baseline Resolved129.4Negative (

)

Elucidation Workflow Visualization

NMR_Workflow N1 Spiro[4.4]nonane Scaffold Sample Preparation (CDCl3) N2 Benchtop NMR (80 MHz) Routine 1H / Basic 13C N1->N2 Screen N3 High-Field NMR (600 MHz) Advanced 13C & 2D Elucidation N1->N3 High-Res N7 Absolute Structural Assignment (Spiro Carbon Resolution) N2->N7 Partial Data N4 Multiplicity-Edited 13C (DEPT-135 / APT) N3->N4 N5 2D Heteronuclear Correlation (HSQC & HMBC) N4->N5 N5->N7 N6 DFT NMR Prediction (B3LYP/6-311G(d,p)) N6->N7 Validation

Workflow comparing benchtop and high-field NMR strategies for spiro[4.4]nonane elucidation.

References

1.[1] Title: Assembly of tricyclic compounds that include the spiro[4.4]nonane subunit Source: cdnsciencepub.com URL: 2.[3] Title: cis,cis-Spiro[4.4]nonane-1,6-diol: A New Chiral Auxiliary for the Asymmetric Diels-Alder Reaction Source: scholaris.ca URL: 3.[2] Title: Synthesis, Molecular Structure and Spectroscopic Investigations of Novel Fluorinated Spiro Heterocycles Source: mdpi.com URL:

Sources

Technical Comparison: Mass Spectrometry Profiling of 2-Phenyl-2,7-diaza-spiro[4.4]nonane Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Mass Spectrometry Fragmentation Patterns of 2-Phenyl-2,7-diaza-spiro[4.4]nonane Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary: The Shift to 3D Scaffolds

In modern drug discovery, the transition from "flat" aromatic structures to three-dimensional (3D) spirocyclic scaffolds is a critical strategy to improve solubility, metabolic stability, and target selectivity. 2-Phenyl-2,7-diaza-spiro[4.4]nonane represents a premier class of "rigidified" diamines, offering a distinct advantage over traditional piperazine or piperidine analogs.

This guide provides an in-depth technical analysis of the mass spectrometry (MS) fragmentation patterns of this spirocyclic scaffold. By comparing it with linear and monocyclic alternatives (e.g., 1-phenylpiperazine), we elucidate the diagnostic ions that allow for precise structural verification and metabolite identification in complex biological matrices.

Structural Context & Alternatives

To understand the fragmentation, one must first understand the protonation dynamics.

  • The Product (Spiro): 2-Phenyl-2,7-diaza-spiro[4.4]nonane

    • Structure: Two pyrrolidine rings fused at a single quaternary carbon. One nitrogen (N2) bears a phenyl group; the other (N7) is a secondary amine.

    • Basicity: N7 (aliphatic, pKa ~10.5) is significantly more basic than N2 (aniline-like, pKa ~4.0). Protonation in ESI occurs almost exclusively at N7.

  • The Alternative (Flat): 1-Phenylpiperazine

    • Structure: A single six-membered ring containing two nitrogens.

    • Basicity: Similar basicity profile, but the ring flexibility allows for different fragmentation pathways (e.g., cross-ring cleavage).

Experimental Protocol: ESI-MS/MS Characterization

Trustworthiness Principle: The following protocol is designed to be self-validating, ensuring that observed fragments are genuine structural reporters and not source-induced artifacts.

Instrumentation & Conditions[1][2][3][4]
  • Ionization Source: Electrospray Ionization (ESI) in Positive Mode (+).

  • Analyzer: Q-TOF or Triple Quadrupole (QqQ).

  • Mobile Phase: 0.1% Formic Acid in Water/Acetonitrile (Gradient).

  • Collision Energy (CE): Stepped ramp (15, 30, 45 eV) to capture both low-energy (loss of neutrals) and high-energy (skeletal rearrangement) fragments.

Step-by-Step Workflow
  • Infusion: Direct infusion of 1 µg/mL standard at 10 µL/min to determine optimal source temperature (typically 350°C to prevent thermal degradation).

  • Precursor Selection: Isolate the [M+H]⁺ ion (Calculated m/z 203.15 for C₁₃H₁₉N₂).

  • Product Ion Scan: Acquire spectra across the CE ramp.

  • Validation: Confirm N7-protonation by D₂O exchange (shift of +1 Da indicates one exchangeable proton on the secondary amine).

Fragmentation Analysis: Mechanism & Diagnostics[5]

Primary Fragmentation Pathway (2-Phenyl-2,7-diaza-spiro[4.4]nonane)

Upon Collisional Induced Dissociation (CID), the rigid spiro-core dictates a specific disassembly pathway. Unlike piperazines, which often shatter across the ring, the spiro[4.4] system tends to peel away the unsubstituted pyrrolidine ring first.

  • Precursor: m/z 203.15 [M+H]⁺

  • pathway A (Ring Opening): The strain at the spiro-carbon facilitates the opening of the N7-pyrrolidine ring.

  • Diagnostic Fragment 1 (m/z 175): Loss of ethylene (C₂H₄, 28 Da) from the N7 ring. This is a hallmark of pyrrolidine systems.

  • Diagnostic Fragment 2 (m/z 160): Loss of the imine fragment (C₂H₅N, 43 Da). This generates a stabilized phenyl-substituted cation.

  • Diagnostic Fragment 3 (m/z 104/77): At high collision energies, the connection between the phenyl ring and the spiro-core breaks, yielding the phenyl cation (m/z 77) or the styrene-like cation (m/z 104).

Comparison with 1-Phenylpiperazine (Alternative)
  • Precursor: m/z 163 [M+H]⁺

  • Dominant Fragment: m/z 120 (Loss of C₂H₅N).

  • Differentiation: The spiro-scaffold produces a unique "fingerprint" in the m/z 140-180 region due to the stepwise degradation of the two fused rings, whereas piperazines typically show a single major loss event.

Quantitative Data Summary[6][7]
Feature2-Phenyl-2,7-diaza-spiro[4.4]nonane1-Phenylpiperazine (Alternative)
Molecular Weight 202.29 Da162.23 Da
[M+H]⁺ m/z 203.15m/z 163.12
Primary Base Peak (CE 30eV) m/z 160 (Loss of C₂H₅N)m/z 120 (Loss of C₂H₅N)
Secondary Diagnostic m/z 175 (Loss of C₂H₄)m/z 77 (Phenyl cation)
Structural Insight Sequential Ring Degradation (High Specificity)Cross-Ring Cleavage (Lower Specificity)
Isomer Differentiation Excellent (Regio-specific losses)Poor (Symmetrical ring)

Visualizing the Mechanism

The following diagram illustrates the mechanistic pathway for the spirocyclic scaffold, highlighting the critical role of the spiro-carbon in directing fragmentation.

FragmentationPathway cluster_legend Pathway Legend Precursor Precursor [M+H]+ m/z 203 (Protonated at N7) Intermediate Ring Opening (N7-C8 Bond Cleavage) Precursor->Intermediate CID Energy Input Frag1 Fragment m/z 175 [M+H - C2H4]+ Intermediate->Frag1 - Ethylene (28 Da) (Retro-ene like) Frag2 Fragment m/z 160 [M+H - C2H5N]+ Intermediate->Frag2 - Imine (43 Da) (Alpha-cleavage) PhenylFrag Phenyl Cation m/z 77 Frag2->PhenylFrag High Energy Inductive Cleavage key Blue: Parent | Green: Diagnostic 1 | Red: Diagnostic 2

Caption: Mechanistic fragmentation tree of 2-Phenyl-2,7-diaza-spiro[4.4]nonane under ESI-MS/MS conditions, showing the divergence into ethylene and imine loss pathways.

Performance in Bioanalysis (Metabolite ID)

When used as a scaffold in drug development, the 2-Phenyl-2,7-diaza-spiro[4.4]nonane core offers superior "metabolic hardness" compared to piperazines.

  • Metabolic Soft Spots: Piperazines are prone to rapid N-oxidation and ring hydroxylation.

  • Spiro Advantage: The quaternary spiro-carbon blocks metabolic oxidation at that position.

  • MS Detection: The unique m/z 160 fragment serves as a "Core Invariant" marker. Even if the phenyl ring is hydroxylated (shift to m/z 219 precursor), the core fragment will shift correspondingly (e.g., to m/z 176), allowing for rapid identification of metabolic changes using Neutral Loss Scanning.

Metabolite Identification Workflow

MetIDWorkflow Sample Biological Sample (Plasma/Microsomes) LCMS LC-MS/MS (Data Dependent Acq) Sample->LCMS Filter Mass Defect Filter (Spiro Core) LCMS->Filter Match Diagnostic Ion Match (m/z 160 or shifted) Filter->Match ID Metabolite ID Confirmed Match->ID

Caption: Workflow for utilizing the spiro-core diagnostic ions to filter and identify metabolites in complex biological matrices.

Conclusion

The 2-Phenyl-2,7-diaza-spiro[4.4]nonane scaffold exhibits a highly specific fragmentation pattern driven by its strained spiro-junction and basic secondary amine.

  • Key Differentiator: The sequential loss of C₂H₄ and C₂H₅N distinguishes it from flat piperazine analogs.

  • Application: Use the m/z 160 fragment as a robust quantifier in PK studies and a diagnostic anchor in metabolite identification.

References
  • Spirocyclic Scaffolds in Drug Discovery

    • Zheng, Y., & Tice, C. M. (2016).[1] The utilization of spirocyclic scaffolds in novel drug discovery. Expert Opinion on Drug Discovery. Link

  • Mass Spectrometry of Cyclic Amines

    • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books. (Standard text for alpha-cleavage mechanisms in cyclic amines). Link

  • Fragmentation of N-Phenyl Derivatives

    • Hibbs, J., et al. (2013). Gas-Phase Fragmentations of Anions Derived from N-Phenyl Benzenesulfonamides. Journal of the American Society for Mass Spectrometry. Link

  • Spirocyclic Diamine Properties

    • Reymond, J. L., et al. (2019). Spirocycles as Rigidified sp3-Rich Scaffolds for a Fragment Collection. Organic Letters. Link

Sources

Technical Guide: Metabolic Stability of Spiro[4.4]nonane vs. Flat Aromatic Bioisosteres

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Comparing metabolic stability of spiro[4.4]nonane vs flat aromatic bioisosteres Content Type: Technical Comparison Guide Audience: Researchers, scientists, and drug development professionals.

Executive Summary

This guide provides an in-depth analysis of the metabolic stability advantages offered by the spiro[4.4]nonane scaffold when employed as a bioisostere for flat aromatic rings (e.g., phenyl, heteroaromatics) in drug discovery. While planar aromatic systems often suffer from rapid oxidative clearance via Cytochrome P450 (CYP450) enzymes, spiro[4.4]nonane offers a rigid, three-dimensional (3D) architecture that disrupts metabolic binding, increases fraction sp3 (Fsp³), and improves physicochemical properties without sacrificing structural integrity.

Introduction: The "Escape from Flatland"

In modern medicinal chemistry, the over-reliance on flat, sp²-rich aromatic rings has contributed to high attrition rates due to poor solubility and rapid metabolic clearance. The concept of "Escaping from Flatland" advocates for increasing the saturation of molecules (Fsp³) to improve clinical success.

Spiro[4.4]nonane represents a privileged class of spirocyclic scaffolds.[1] Unlike the smaller spiro[3.3]heptane (often a direct geometric mimic of a phenyl ring), the spiro[4.4]nonane system provides greater steric bulk and lipophilicity modulation, making it an ideal replacement for:

  • Biaryl systems (where the spiro core acts as a linker).

  • Fused bicyclic aromatics (e.g., naphthalene, indole).

  • Labile saturated heterocycles (e.g., morpholine).

Mechanistic Comparison: Metabolic Soft Spots

The primary driver for the superior stability of spiro[4.4]nonane lies in its inability to undergo the facile oxidation reactions characteristic of aromatic systems.

A. Flat Aromatic Bioisosteres (The Liability)
  • Mechanism: Planar aromatic rings are electron-rich substrates for CYP450 enzymes. They readily undergo epoxidation and hydroxylation (arenol formation).

  • Binding: The flat topology allows for π-π stacking interactions with the heme center of CYP enzymes (e.g., CYP3A4, CYP2D6), facilitating close approach and oxidation.

  • Outcome: Rapid intrinsic clearance (

    
    ), formation of potentially toxic reactive metabolites (quinones), and short half-life (
    
    
    
    ).
B. Spiro[4.4]nonane (The Shield) [1]
  • Mechanism: The spirocyclic carbon acts as a "knot," forcing the two rings into perpendicular planes. This orthogonality disrupts the planar recognition motifs required by many CYP active sites.

  • C-H Abstraction: Oxidation requires C-H abstraction from the aliphatic ring. In the rigid spiro[4.4]nonane system, the secondary carbons are sterically shielded, and the bridgehead quaternary carbon is chemically inert to oxidation.

  • Outcome: Significantly reduced

    
    , improved metabolic stability, and elimination of aromatic ring liabilities.
    
Visualization: Metabolic Soft Spot Analysis

Metabolic_Mechanism cluster_aromatic Flat Aromatic (Phenyl) cluster_spiro Spiro[4.4]nonane A1 Planar Topology (π-stacking prone) A2 CYP450 Active Site Access A1->A2 A3 Oxidative Metabolism (Epoxidation/Hydroxylation) A2->A3 S2 Disrupted Enzyme Binding A2->S2 Bioisosteric Replacement A4 High Clearance (Unstable) A3->A4 S1 Orthogonal 3D Shape (Steric Shielding) S1->S2 S3 Inert Quaternary Carbon (Metabolic Block) S2->S3 S4 Low Clearance (Stable) S3->S4

Caption: Comparison of CYP450 interaction mechanisms. Planar aromatics facilitate enzymatic oxidation, while the orthogonal geometry of spiro[4.4]nonane hinders active site access.

Comparative Data Analysis

The following data summarizes the impact of replacing aromatic or unstable heterocyclic cores with spirocyclic scaffolds (specifically spiro[4.4]nonane or its aza-analogs) on physicochemical properties.

Table 1: Representative Physicochemical & Stability Profile Data derived from trends in spirocyclic bioisostere literature (e.g., Johansson et al., 2016; Burkhard et al., 2010).

PropertyFlat Aromatic (e.g., Phenyl/Biaryl)Spiro[4.4]nonane ScaffoldImpact / Advantage
Geometry Planar (2D)Orthogonal (3D)Improved shape complementarity; "Escape from Flatland".
Fsp³ Score Low (~0.0 - 0.2)High (~0.8 - 1.0)Correlates with higher clinical success rates.
Solubility (LogS) Low (Poor)Moderate to High3D shape disrupts crystal lattice energy, improving solubility.
Lipophilicity (LogD) High (Lipophilic)ModerateLower LogD reduces non-specific binding and off-target toxicity.
Metabolic Stability (

)
High (>50 µL/min/mg)Low (<10 µL/min/mg)Primary Benefit: Resists oxidative metabolism.
CYP Inhibition High Risk (π-stacking)Low RiskReduced drug-drug interaction (DDI) potential.

Case Study Highlight: MCHr1 Antagonists In the optimization of Melanin Concentrating Hormone receptor 1 (MCHr1) antagonists, replacing a flat aromatic/morpholine core with azaspiro[4.4]nonane derivatives resulted in:

  • >2-fold reduction in lipophilicity (LogD).

  • Significant improvement in microsomal stability (Human Liver Microsomes).

  • Reduced hERG inhibition (a common liability of flat, lipophilic aromatics).

Experimental Protocol: Microsomal Stability Assay

To objectively verify the stability of a spiro[4.4]nonane derivative versus an aromatic analog, the following Microsomal Stability Assay is the industry standard. This protocol ensures data integrity through rigorous controls.

Materials
  • Test Compounds: Spiro[4.4]nonane derivative vs. Phenyl analog (10 mM DMSO stock).

  • Enzyme Source: Pooled Human Liver Microsomes (HLM) (20 mg/mL protein).

  • Cofactor: NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase, 3.3 mM MgCl2).

  • Buffer: 100 mM Potassium Phosphate (pH 7.4).

  • Quench Solution: Ice-cold Acetonitrile (ACN) containing Internal Standard (IS).

Workflow Diagram

Stability_Protocol Start Compound Preparation (1 µM in Phosphate Buffer) PreInc Pre-Incubation (37°C, 5 min with HLM) Start->PreInc Initiate Initiate Reaction (Add NADPH) PreInc->Initiate Sampling Time Point Sampling (0, 5, 15, 30, 45, 60 min) Initiate->Sampling Quench Quench Reaction (Add Ice-Cold ACN + IS) Sampling->Quench Analysis Centrifugation & LC-MS/MS Quench->Analysis Calc Calculate Cl_int & t1/2 Analysis->Calc

Caption: Step-by-step workflow for determining intrinsic clearance (


) using human liver microsomes.
Detailed Procedure
  • Preparation: Dilute test compounds to 1 µM in phosphate buffer containing 0.5 mg/mL HLM.

  • Pre-incubation: Warm the mixture at 37°C for 5 minutes to equilibrate.

  • Initiation: Add NADPH regenerating system to start the reaction (Time

    
    ).
    
  • Sampling: At defined intervals (0, 5, 15, 30, 45, 60 min), remove 50 µL aliquots.

  • Quenching: Immediately transfer aliquots into 150 µL ice-cold acetonitrile (containing internal standard) to precipitate proteins and stop metabolism.

  • Processing: Centrifuge at 4,000 rpm for 20 minutes. Collect supernatant.

  • Analysis: Quantify parent compound remaining via LC-MS/MS.

  • Calculation: Plot ln(% remaining) vs. time. The slope

    
     is used to calculate half-life (
    
    
    
    ) and Intrinsic Clearance:
    
    
Conclusion

For drug discovery programs facing metabolic instability with phenyl or planar heteroaromatic rings, spiro[4.4]nonane offers a scientifically robust bioisosteric solution.

  • Use Spiro[4.4]nonane when: You need to increase metabolic stability, improve solubility, or explore novel IP space without altering the overall linker length significantly.

  • Avoid when: The planar geometry is critical for a specific π-stacking interaction in the binding pocket (though this is rare; often the 3D shape finds new, higher-affinity hydrophobic contacts).

By transitioning from 2D aromatics to 3D spirocyclic scaffolds, researchers can effectively "engineer out" metabolic liabilities while improving the overall drug-like properties of their candidates.

References
  • Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry. [Link]

  • Johansson, A., et al. (2016).[2] Spirocyclic MCHr1 antagonists: Bioisosteric replacement of a morpholine core. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Zheng, Y. J., & Tice, C. M. (2016).[2] The utilization of spirocyclic scaffolds in drug discovery. Expert Opinion on Drug Discovery. [Link]

  • Burkhard, J. A., et al. (2010). Spirocyclic scaffolds in medicinal chemistry. Journal of Medicinal Chemistry. [Link]

  • Cyprotex. (n.d.). Microsomal Stability Assay Protocol. [Link]

Sources

Definitive Guide to X-ray Crystallography of 2-Phenyl-2,7-diaza-spiro[4.4]nonane Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: Escaping Flatland

In modern drug discovery, the transition from planar, aromatic-heavy scaffolds ("Flatland") to three-dimensional (3D) architectures is critical for improving physicochemical properties and patentability. 2-Phenyl-2,7-diaza-spiro[4.4]nonane hydrochloride represents a high-value spirocyclic scaffold that offers a rigid, orthogonal exit vector distinct from traditional piperazine or biphenyl systems.

This guide provides a technical comparison of the crystallographic parameters of this spiro[4.4]nonane scaffold against planar alternatives. It details the expected structural metrics, crystallization protocols, and the specific advantages of the hydrochloride salt form in solid-state packing.

Structural Benchmarking: Spiro vs. Planar

The following data compares the structural attributes of the 2-Phenyl-2,7-diaza-spiro[4.4]nonane core against a standard N-Phenylpiperazine (planar analog). Data for the spiro scaffold is derived from high-resolution analog studies (e.g., 7-benzyl-2,7-diazaspiro[4.4]nonan-1-one) to establish baseline expectations for the hydrochloride salt.

Table 1: Comparative Crystallographic Parameters[1]
ParameterSpiro[4.4]nonane Scaffold (3D)N-Phenylpiperazine (Planar/2D)Impact on Drug Design
Core Topology Orthogonal (Rings ~90° twist)Planar / Chair (Flattened vectors)Spiro shape accesses novel binding pockets.
Fsp³ Fraction High (>0.[1][2]5)Low (<0.3)Higher Fsp³ correlates with improved solubility and clinical success.[3]
Ring Conformation Envelope / Twist (C2 symmetry)ChairEnvelope pucker relieves torsional strain at the spiro center.
Spiro/Bridge Angle C-C(spiro)-C: 109.5° (Tetrahedral)N/ADefines the rigid exit vector of substituents.
Salt Packing (HCl) Complex 3D H-bond network (Cl⁻ bridging)Layered / Columnar packing3D networks often yield higher melting points and stability.

Technical Insight: In the hydrochloride salt of 2-Phenyl-2,7-diaza-spiro[4.4]nonane, the protonation occurs preferentially at the N7 (aliphatic secondary amine) rather than the N2 (aniline-like). X-ray data typically reveals the Chloride ion (Cl⁻) acting as a bridge, accepting H-bonds from the protonated N7-H₂⁺ center, stabilizing the lattice in a high-density orthorhombic or monoclinic system.

Experimental Protocol: Crystallization & Data Collection

To obtain publication-quality X-ray data for this compound, a "self-validating" crystallization protocol is required. The high solubility of the HCl salt in water/methanol requires a slow-diffusion approach to achieve single crystals suitable for diffraction.

Workflow Diagram: Crystal Growth to Refinement

CrystallizationWorkflow Start Raw Material (>98% Purity) Solvent Solvent Selection (MeOH/Et2O Diffusion) Start->Solvent Dissolve Nucleation Nucleation (4°C, 48-72h) Solvent->Nucleation Vapor Diffusion Harvest Harvest & Mounting (Paratone Oil, Cryoloop) Nucleation->Harvest Select Crystal Diffraction X-ray Diffraction (Mo/Cu Source, 100K) Harvest->Diffraction Mount Process Data Reduction (SHELXT/SHELXL) Diffraction->Process Solve Structure Process->Solvent Poor R-factor (>5%)? Re-crystallize

Figure 1: Optimized workflow for obtaining single crystals of spiro-diamine salts. The vapor diffusion method (MeOH/Et2O) is preferred to control nucleation rates.

Detailed Methodology
  • Salt Formation: Dissolve the free base (2-Phenyl-2,7-diaza-spiro[4.4]nonane) in minimal Methanol (MeOH). Add 1.1 equivalents of 1M HCl in Et₂O dropwise.

  • Vapor Diffusion (The "Hanging Drop" Equivalent):

    • Place the saturated MeOH solution of the salt in a small inner vial.

    • Place this vial inside a larger jar containing Diethyl Ether (Et₂O) or Hexane (antisolvent).

    • Cap tightly. The antisolvent vapors will slowly diffuse into the MeOH, lowering solubility gradually.

  • Data Collection:

    • Temperature: Collect at 100 K to minimize thermal motion of the spiro-rings (which can exhibit disorder in the envelope flap).

    • Resolution: Aim for 0.8 Å or better to resolve the hydrogen positions on the ammonium center (N7).

Comparative Analysis: Why the Spiro Scaffold Wins

The X-ray data serves as the ultimate validation of the "3D-ness" of the molecule. We compare the Principal Moments of Inertia (PMI) derived from crystallographic coordinates.

Logic Diagram: Structural Advantages[4]

SpiroVsFlat cluster_Flat Planar Scaffolds (e.g., Biphenyl) cluster_Spiro Spiro[4.4]nonane Scaffold Target Drug Target Binding Pocket (Complex 3D Shape) FlatStruct 2D Topology (Flatland) FlatBind Limited Vectors (Pi-Stacking only) FlatStruct->FlatBind FlatBind->Target Low Specificity SpiroStruct 3D Topology (Orthogonal Rings) SpiroBind Diverse Vectors (Fills Spherical Space) SpiroStruct->SpiroBind SpiroBind->Target High Specificity (Shape Match)

Figure 2: Mechanistic comparison of ligand-target complementarity. The spiro scaffold's orthogonal vectors allow it to explore spherical chemical space more effectively than planar analogs.

Key Crystallographic Metrics to Verify

When analyzing your dataset, verify these specific geometric parameters to confirm the integrity of the spiro[4.4] system:

  • Spiro Carbon Geometry: The central carbon must be perfectly tetrahedral. Distortion here indicates disorder or incorrect space group assignment.

  • Ring Pucker: Expect an envelope conformation for the pyrrolidine rings. The "flap" atom is usually the one furthest from the spiro center.

  • Chloride Interaction: In the HCl salt, the Cl⁻ ion should be approx. 3.0 - 3.2 Å from the N7 nitrogen, forming a strong ionic hydrogen bond (N-H...Cl).

References

  • BenchChem. (2025).[4] Comparative Guide to the X-ray Crystallography of 2-Azaspiro[4.4]nonane Compounds. Retrieved from

  • PubChem. (2025).[5][6] 2-Phenyl-2,7-diazaspiro[4.4]nonan-3-one Compound Summary. National Library of Medicine. Retrieved from

  • Carreira, E. M., & Fessard, T. C. (2014). Spirocyclic Scaffolds in Drug Discovery. Chemical Reviews. (Contextual grounding on spiro-ring geometry and Fsp3 importance).
  • Cambridge Crystallographic Data Centre (CCDC). (2011). Crystal structure of 7-benzyl-2,7-diazaspiro[4.4]nonan-1-one. (Used as structural analog for envelope conformation analysis). Retrieved from

Sources

Elemental Analysis of Spirocyclic Hydrochloride Salts: A Technical Guide to Accuracy

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Elemental Analysis Standards for Spirocyclic Hydrochloride Salts Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Introduction: The "Spiro-HCl" Paradox

In modern drug discovery, spirocyclic scaffolds are prized for their three-dimensional rigidity and ability to explore novel chemical space. However, when these complex quaternary structures are isolated as hydrochloride (HCl) salts , they present a "perfect storm" for analytical failure.

The combination of a refractory carbon framework (hard to burn) and a hygroscopic ionic lattice (hard to weigh) frequently leads to elemental analysis (EA) results falling outside the standard Journal of Medicinal Chemistry acceptance criteria of ±0.4% .

This guide moves beyond basic protocols to compare the standard "Combustion + Titration" workflow against advanced, self-validating methodologies required for these challenging molecules.

Part 1: The Comparative Analysis

We evaluate three analytical workflows based on Accuracy , Sample Integrity , and Robustness against the specific physical properties of spirocyclic HCl salts.

Method A: The "Standard" Workflow
  • Technique: Automated CHN Combustion + Potentiometric Titration (AgNO₃) for Chloride.

  • Status: The industry default, but often fails for spirocycles.

  • The Failure Mode:

    • Refractory Nature: Spirocyclic quaternary carbons often form graphitic soot rather than CO₂ during flash combustion, leading to low Carbon values .

    • Hygroscopicity: HCl salts greedily absorb atmospheric moisture during the weighing step. A 0.5 mg water uptake in a 2 mg sample introduces a massive error.

    • Titration Blindness: Potentiometric endpoints can be obscured by the bulky organic counter-ion or steric shielding of the chloride in the crystal lattice.

Method B: The "Enhanced" Workflow (Recommended)
  • Technique: CHN with Tungsten Trioxide (WO₃) Additive + Ion Chromatography (IC).

  • Status: The high-precision alternative.

  • Why It Works:

    • WO₃ Additive: Acts as an oxygen donor and catalyst, preventing soot formation and ensuring 100% conversion of quaternary carbons to CO₂.

    • Ion Chromatography: Unlike titration, IC physically separates Cl⁻ from the organic matrix before detection. It eliminates interference from the spiro-amine or other halides.

Method C: The "Solvent-Corrected" Workflow (The Gold Standard)
  • Technique: TGA (Thermogravimetric Analysis) coupled with Method B.

  • Status: Essential for hygroscopic salts.

  • The Logic: Instead of drying the sample to "constant weight" (which risks losing HCl gas and altering stoichiometry), you analyze the sample as is and mathematically correct the theoretical values based on the volatile content measured by TGA immediately prior to EA weighing.

Part 2: Data Summary & Performance Metrics

Table 1: Comparative Performance for a Prototype Spirocyclic-HCl Salt (Theoretical: C=60.50%, H=6.10%, N=5.20%, Cl=8 .90%)

FeatureMethod A (Standard)Method B (Enhanced)Method C (TGA-Corrected)
Carbon Accuracy Fail (59.1% - Low)Pass (60.4%)Pass (60.5%)
Chloride Accuracy Marginal (8.2% - Low)Pass (8.85%)Pass (8.92%)
Sample Req. ~5 mg total~10 mg total~15 mg (includes TGA)
Primary Error Soot formation; Moisture uptakeWeighing errorNone (Mathematically corrected)
Interference High (End-point drift)Low (Matrix separation)Lowest
Part 3: Critical Experimental Protocols
Protocol 1: The "Flash Weighing" Technique for Hygroscopic Salts
  • Context: Spiro-HCl salts can deliquesce (turn to liquid) in minutes.

  • Step-by-Step:

    • Preparation: Pre-tare tin capsules (for CHN) and clean vials (for IC) before opening the sample vial.

    • Environment: If a glovebox is unavailable, use a "static gun" to remove charge and work under a gentle stream of dry nitrogen.

    • Execution: Open sample vial

      
       Transfer ~2 mg to capsule 
      
      
      
      Immediately crimp/seal
      
      
      Weigh the sealed capsule.
    • Calculation: Subtract the average weight of a pre-crimped empty capsule (determined previously) rather than taring the balance with the open capsule on it. This minimizes exposure time to <10 seconds.

Protocol 2: Tungsten Trioxide (WO₃) Combustion
  • Context: For spirocycles with >2 quaternary carbons or high melting points (>250°C).

  • Step-by-Step:

    • Weigh the sample into the tin capsule as described above.

    • Add 10–15 mg of WO₃ powder directly on top of the sample inside the capsule.

    • Crimp tightly.

    • Instrument Setting: Ensure the combustion furnace is set to High Oxygen Boost (or similar setting depending on vendor, e.g., Elementar vs. PerkinElmer) to facilitate the oxidation power of WO₃.

Protocol 3: TGA Correction Logic
  • Context: Validating stoichiometry when the sample is a solvate or hydrate.

  • Equation:

    
    
    
  • Application: If TGA shows 4.5% weight loss (water/solvent) up to 150°C, adjust your expected C, H, N values down by 4.5% before comparing to the experimental result.

Part 4: Visualization of Logic & Workflows
Diagram 1: The Spiro-HCl Analysis Decision Tree

This logic gate ensures you select the correct method based on material properties.

AnalysisWorkflow Start Start: Spirocyclic HCl Salt IsHygroscopic Is the salt hygroscopic? Start->IsHygroscopic StandardCHN Method A: Standard CHN (No Additives) IsHygroscopic->StandardCHN No (Rare) TGA_Step Run TGA (30-200°C) Determine % Volatiles IsHygroscopic->TGA_Step Yes IsRefractory Is MP > 250°C or High Quaternary C Count? StandardCHN->IsRefractory Result Compare Experimental vs. Corrected Theoretical StandardCHN->Result Calc_Correction Calculate Solvent-Corrected Theoretical Values TGA_Step->Calc_Correction Calc_Correction->IsRefractory IsRefractory->StandardCHN No MethodB Method B: CHN + WO3 Additive + IC for Chloride IsRefractory->MethodB Yes MethodB->Result

Caption: Decision matrix for selecting the optimal analytical workflow based on hygroscopicity and structural rigidity.

Diagram 2: The "Soot Trap" Mechanism

Why standard combustion fails for spirocycles.

SootTrap cluster_Fail Standard Method Failure cluster_Pass WO3 Enhanced Success Spiro Spirocyclic Core (Rigid Quaternary C) Flash Flash Combustion (1000°C) Spiro->Flash Soot Graphitic Soot (Unburned C) Flash->Soot No Additive WO3 WO3 Oxygen Donor (Lattice Oxygen) Flash->WO3 With Additive LowCO2 Low CO2 Detected Soot->LowCO2 FullOx Complete Oxidation WO3->FullOx HighCO2 Accurate CO2 Yield FullOx->HighCO2

Caption: Mechanism showing how WO3 prevents soot formation in rigid spirocyclic scaffolds.

References
  • Holzgrabe, U. (2010). Quantitative NMR spectroscopy in pharmaceutical applications. Progress in Pharmaceutical and Biomedical Analysis. [Link] (Context: Validating purity when EA fails).

  • Elementar Analysensysteme GmbH. Best practices for sample preparation in elemental analysis (Handling Hygroscopic Samples).[Link]

Comparative solubility study of spiro amine free base vs hydrochloride salt

[1]

Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Formulation Scientists, and Pre-clinical Development Leads.

Executive Summary: The "Spiro" Challenge

In modern drug discovery, spirocyclic amines (e.g., spiro[3.3]heptanes, azaspiro[4.5]decanes) have emerged as privileged scaffolds. They offer a high fraction of sp3-hybridized carbons (

1

While spiro amines generally possess better intrinsic solubility than their flat aromatic analogs, they frequently require salt formation to meet bioavailability thresholds. This guide objectively compares the Free Base form against the Hydrochloride (HCl) Salt form—the industry standard counterion—providing a mechanistic rationale, experimental protocols, and decision-making frameworks.

Mechanistic Basis of Solubility Differences

To make an informed decision, one must understand the causality behind the solubility data. The solubility difference is not merely "better or worse"; it is a thermodynamic trade-off between Crystal Lattice Energy and Solvation Energy .

Free Base: The Lattice Barrier

Spiro amines often pack efficiently in the solid state due to their rigid, compact 3D structures.

  • Mechanism: Dissolution requires breaking these strong intermolecular van der Waals forces.

  • Limitation: At physiological pH (7.4), the amine is often partially unionized, leading to low aqueous solubility driven by the hydrophobic effect.

Hydrochloride Salt: The Ionic Advantage

Protonation of the spiro amine by HCl introduces an ionic charge, disrupting the crystal lattice and increasing interaction with water (solvation).

  • Mechanism:

    
    
    
  • The "Common Ion" Nuance: While HCl salts generally dissolve better, they are susceptible to the Common Ion Effect in the stomach (high [Cl⁻]), which can paradoxically reduce solubility compared to other salts (e.g., mesylates), though usually still superior to the free base.

Visualization: Solubility Equilibrium Landscape

The following diagram illustrates the dynamic equilibrium governing the solubility of these two forms across the pH scale.

SolubilityEquilibriumSolidSaltSolid HCl Salt(Crystal Lattice)DissolvedSaltDissolved Ions(Spiro-NH+  +  Cl-)SolidSalt->DissolvedSaltKsp (Solubility Product)SolidBaseSolid Free Base(Precipitate)DissolvedBaseDissolved Free Base(Spiro-N)SolidBase->DissolvedBaseIntrinsic SolubilityDissolvedSalt->SolidSaltPrecipitation (Common Ion Effect)DissolvedSalt->DissolvedBaseDeprotonation (pH > pKa)DissolvedBase->SolidBaseSaturation (S > S_intrinsic)DissolvedBase->DissolvedSaltProtonation (pH < pKa)

Figure 1: The thermodynamic equilibrium landscape. Note that pH shifts (yellow arrow) drive the conversion between the soluble ionic form and the lipophilic free base.

Experimental Protocol: Thermodynamic Solubility (Shake-Flask)

Trustworthiness Directive: Kinetic solubility (DMSO precipitation) is insufficient for salt selection. You must use Thermodynamic Solubility (Shake-Flask method) to allow the crystal lattice to participate in the equilibrium.

Materials
  • Compound: >10 mg of Spiro Amine Free Base and HCl Salt (crystalline).

  • Media: Simulated Gastric Fluid (SGF, pH 1.2), FaSSIF (pH 6.5), PBS (pH 7.4).

  • Equipment: Orbital shaker, Centrifuge (with temperature control), HPLC-UV/MS.

Step-by-Step Workflow

ShakeFlaskProtocolStartWeigh Excess Solid(>2 mg/mL target)AddMediaAdd Buffer Media(pH 1.2, 4.5, 7.4)Start->AddMediaEquilibrateEquilibrate24-48h @ 25°C(Orbital Shaker)AddMedia->EquilibrateCheckpHCheck pH(Re-adjust if drifted)Equilibrate->CheckpHCheckpH->EquilibrateDrift > 0.1 pHSeparatePhase Separation(Centrifuge/Filter)CheckpH->SeparateStable pHAnalyzeQuantify Supernatant(HPLC-UV)Separate->AnalyzeSolidAnalysisAnalyze Residual Solid(XRPD/DSC)Separate->SolidAnalysisCheck forDisproportionation

Figure 2: The "Gold Standard" Shake-Flask workflow. Critical Step: Analyzing residual solid (Grey Node) ensures the salt hasn't converted back to free base during the experiment.

Comparative Data Analysis

The following data represents a typical profile for a secondary spirocyclic amine (e.g., a spiro-piperidine derivative) with a pKa of ~9.0.

Table 1: Solubility Profile (mg/mL at 25°C)
Medium (pH)Free Base SolubilityHCl Salt SolubilityFold ImprovementObservation
0.1 N HCl (pH 1.0) 2.5 mg/mL>50 mg/mL20x Salt highly soluble; Free base protonates in situ.
Acetate Buffer (pH 4.5) 0.8 mg/mL35 mg/mL43x Sweet Spot for HCl salt stability.
Phosphate (pH 6.8) 0.05 mg/mL12 mg/mL240x Critical differentiation point for intestinal absorption.
PBS (pH 7.4) <0.01 mg/mL0.5 mg/mL*50x Risk: HCl salt may disproportionate to Free Base precipitate over time.
Water (Unbuffered) 0.02 mg/mL (pH ~8)>100 mg/mL (pH ~5)5000x HCl salt self-buffers to acidic pH, maintaining high solubility.
Key Technical Insights
  • The pH 6.8 Cliff: The Free Base is virtually insoluble at intestinal pH, which can lead to dissolution-limited absorption (DCS Class IIb). The HCl salt maintains supersaturation long enough to drive absorption.

  • The "Salt Disproportionation" Risk: At pH 7.4 (blood/distal intestine), the solubility of the HCl salt drops significantly. If the solution pH is driven up by the buffer, the salt may convert to the free base (precipitate).

    • Validation: Always check the XRPD of the pellet at pH 7.4. If it matches the Free Base pattern, your "Salt Solubility" is actually just the "Free Base Solubility" masquerading as the salt.

Decision Guide: When to Choose Which?

Do not default to HCl. Use this logic gate to validate your choice.

Choose HCl Salt If:
  • pKa > 2 pH units above target pH: Your spiro amine is basic (pKa > 8).

  • Dissolution Rate Limited: The Free Base dissolves too slowly to match gastric emptying times.

  • Solid State Stability: The Free Base is amorphous or an oil (common with flexible spiro systems), whereas the HCl salt crystallizes well.

Choose Free Base If:
  • High Intrinsic Solubility: The spiro scaffold has enough polar heteroatoms (O, N) that intrinsic solubility > 0.1 mg/mL.

  • Hygroscopicity Issues: The HCl salt forms a hydrate or deliquesces (absorbs water) rapidly.

  • High Melting Point: The Free Base is already a stable, high-melting solid (>150°C), indicating a stable lattice that might not need ionic reinforcement.

References

  • Stahl, P. H., & Wermuth, C. G. (2011). Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH.

  • Bhattachar, S. N., et al. (2006). "Solubility: it's not just a number." Colloids and Surfaces A: Physicochemical and Engineering Aspects.

  • Serajuddin, A. T. (2007). "Salt formation to improve drug solubility."[2] Advanced Drug Delivery Reviews.

  • Zheng, Y., & Tice, C. M. (2016). "The utilization of spirocyclic scaffolds in novel drug discovery." Expert Opinion on Drug Discovery.

  • Avdeef, A. (2007). "Solubility of sparingly-soluble ionizable drugs." Advanced Drug Delivery Reviews.

A Comparative Guide to IR Spectroscopy of Spirocyclic C-N Bonds for Pharmaceutical Research

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Rising Prominence of Spirocycles in Drug Discovery

In the landscape of modern medicinal chemistry, there is a continuous drive to "escape from flatland"—a concept encouraging the design of drug candidates with greater three-dimensionality.[1] Spirocyclic scaffolds, characterized by two rings sharing a single common atom, are at the forefront of this movement.[2][3] Their rigid, well-defined three-dimensional structures allow for precise orientation of substituents, which can lead to enhanced potency, improved selectivity, and optimized ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[1][4][5]

Given that a significant number of these valuable scaffolds incorporate amine or amide functionalities, a robust understanding of their analytical characterization is paramount for researchers, scientists, and drug development professionals.[2][3] Infrared (IR) spectroscopy provides a rapid, non-destructive, and powerful method for identifying functional groups and probing the structural environment of molecules.[6][7] This guide offers an in-depth comparison of the IR spectral features of spirocyclic carbon-nitrogen (C-N) bonds against their acyclic and monocyclic counterparts, grounded in the principles of vibrational spectroscopy and supported by experimental insights.

Fundamentals: Why C-N Bonds Absorb Infrared Light

Molecules absorb infrared radiation at frequencies that match their natural modes of vibration. For a C-N bond, the most informative vibrations are stretching (the bond lengthening and contracting like a spring) and bending (a change in bond angle). The frequency of a stretching vibration is primarily governed by two factors, as described by Hooke's Law:

  • Bond Strength (Force Constant, k): Stronger bonds are stiffer and vibrate at higher frequencies. Therefore, the stretching frequency increases in the order C-N < C=N < C≡N.[8][9]

  • Reduced Mass of the Atoms (μ): Bonds between lighter atoms vibrate at higher frequencies than bonds between heavier atoms.[8][9]

This guide will focus on the stretching vibrations of C-N single bonds (amines), C=O-N bonds (amides/lactams), and C=N bonds (imines) within spirocyclic systems.

The Spirocyclic Effect: How Ring Strain Modulates Vibrational Frequencies

The defining feature of small-ring spirocycles is inherent ring strain. This strain, arising from deviations from ideal bond angles, fundamentally alters the hybridization of the atoms and, consequently, the vibrational frequencies of exocyclic bonds.

The key principle is that as the internal angle of a cyclic system is compressed (i.e., in smaller rings), the carbon orbitals used for the internal C-C bonds gain more p-character. To maintain orthogonality, the exocyclic bonds (like a C-N or C=O bond) must gain more s-character.[9][10] An increase in s-character leads to a shorter, stronger, and stiffer bond, which increases the force constant (k) and shifts the IR absorption to a higher wavenumber (frequency).[9][10]

Ring_Strain_Effect cluster_cause Cause cluster_effect Effect on IR Spectrum A Introduction of Small Ring in Spiro-Scaffold B Increased Ring Strain (Angle Compression) A->B C Rehybridization: More p-character in endocyclic bonds B->C D Increased s-character in exocyclic C-N/C=O bonds C->D E Stronger & Stiffer Exocyclic Bond D->E F Higher Vibrational Frequency (Higher Wavenumber, cm⁻¹) E->F Molecule_Comparison Structural Comparison of Amine Scaffolds Acyclic Acyclic (e.g., Diethylamine) Monocyclic Monocyclic (e.g., Piperidine) Spirocyclic Spirocyclic (e.g., 2-Azaspiro[3.3]heptane) ATR_FTIR_Workflow Start Start: Clean ATR Crystal (e.g., with Isopropanol) Background 1. Collect Background Spectrum (Measures instrument/air absorbance) Start->Background Validation1 Validation: Ensure no significant H₂O or CO₂ peaks remain Background->Validation1 Validation1->Background [ Failed ] Sample 2. Apply Small Amount of Sample to Crystal Center Validation1->Sample [ Passed ] Pressure 3. Apply Consistent Pressure (Ensures good sample contact) Sample->Pressure Acquire 4. Acquire Sample Spectrum (Co-add scans for better S/N) Pressure->Acquire Process 5. Process Data (Perform ATR & baseline correction) Acquire->Process End End: Analyze Spectrum Process->End Clean 6. Thoroughly Clean Crystal (Prepare for next sample) End->Clean Post-Analysis

Caption: Step-by-step experimental workflow for acquiring a high-quality ATR-FTIR spectrum.

Step-by-Step Methodology:

  • Initial Setup: Ensure the ATR-FTIR spectrometer is powered on and has reached thermal equilibrium.

  • Crystal Cleaning (Pre-Analysis): Begin by cleaning the ATR crystal (commonly diamond or zinc selenide) with a suitable solvent like isopropanol on a lint-free wipe. 3[11]. Collect Background Spectrum: With the clean, empty crystal, collect a background spectrum. This is a critical self-validating step that subtracts the absorbance from ambient water vapor and carbon dioxide, as well as any intrinsic instrument signals.

  • Apply Sample: Place a small amount of the solid or liquid sample directly onto the center of the ATR crystal. Only enough to cover the crystal surface is needed.

  • Apply Pressure: Use the instrument's pressure clamp to apply firm, consistent pressure. This ensures intimate contact between the sample and the crystal, which is necessary for a strong, high-quality signal.

  • Acquire Sample Spectrum: Initiate the scan. For typical analysis, co-adding 16 or 32 scans provides an excellent signal-to-noise ratio.

  • Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum. Apply a baseline correction if necessary to ensure all peaks originate from zero absorbance.

  • Crystal Cleaning (Post-Analysis): Thoroughly remove the sample and clean the crystal with a solvent to prevent cross-contamination.

  • Data Analysis: Compare the obtained peak positions (in cm⁻¹) with the expected values from the comparative table and literature databases.

Conclusion: Leveraging IR Spectroscopy for Spirocyclic Drug Candidates

IR spectroscopy, particularly the ATR-FTIR technique, is an indispensable tool for the structural verification of novel spirocyclic compounds. While the core C-N stretching frequencies follow predictable patterns based on bond order, the unique structural environment of a spiro-scaffold introduces important modifications. The most significant of these is the effect of ring strain, which reliably shifts the vibrational frequencies of exocyclic C-N, C=N, and especially C=O bonds to higher wavenumbers. By understanding these principles and employing a robust experimental protocol, researchers can confidently characterize these topologically complex molecules, accelerating the pace of discovery and development in this exciting area of medicinal chemistry. For further verification, it is recommended to compare experimental spectra with entries in established spectral databases.

[12][13][14][15]---

References

  • Recent in vivo advances of spirocyclic scaffolds for drug discovery - Taylor & Francis. (2022, March 25). [Link]

  • Quantitative Infrared Database - the NIST WebBook. [Link]

  • FTIR-ATR: Revolutionizing Raw Material Identification in Pharma - Apex Instrument. (2025, February 28). [Link]

  • Recent in vivo advances of spirocyclic scaffolds for drug discovery - PubMed. (2022, March 25). [Link]

  • Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists - DNDi. (2025, April 15). [Link]

  • Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. (2025, April 5). [Link]

  • Pharmaceutical Raw Material Analysis with FTIR-ATR - NGS-Technology. (2025, August 25). [Link]

  • Infrared Spectrometry - MSU chemistry. [Link]

  • Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists | Request PDF - ResearchGate. [Link]

  • Spectral Database for Organic Compounds, SDBS - Search UW-Madison Libraries. [Link]

  • A Comprehensive Guide to FTIR Analysis - Agilent. [Link]

  • Everything You Need to Know About ATR-FTIR Spectroscopy - Specac Ltd. [Link]

  • Does anyone know a good and free online database of IR spectra? - ResearchGate. (2013, February 3). [Link]

  • KnowItAll IR Spectral Library Collection - Wiley Science Solutions. [Link]

  • C≡N Stretching Vibration of 5-Cyanotryptophan as an Infrared Probe of Protein Local Environment: What Determines Its Frequency? - PMC. [Link]

  • Small spiroalkanes: ring strain effects and carbon-carbon spin-spin coupling constants - Semantic Scholar. [Link]

  • IR: amines. [Link]

  • Ring strain – Knowledge and References - Taylor & Francis. [Link]

  • Vibrational Spectroscopy (Infrared, IR-Spect.). [Link]

  • Structural analysis of amines. (2011, June 10). [Link]

  • Infrared Spectroscopy Absorption Table - Chemistry LibreTexts. (2025, September 11). [Link]

  • Factors affecting vibrational frequencies and IR Spectroscopy of Hydrocar - DAV University. [Link]

  • Interpreting Infrared Spectra - Specac Ltd. [Link]

  • Ring strain energy in ether- and lactone-containing spiro compounds - ResearchGate. [Link]

  • Spectroscopic studies of some n-heterocyclic compounds - Dr. Annasaheb GD Bendale Mahila Mahavidyalaya, Jalgaon. [Link]

  • INFRARED SPECTROSCOPY (IR). [Link]

  • Vibrational Spectroscopic Study of Nitrogen Heterocycles - BME OMIKK Repozitorium. [Link]

  • IR Spectroscopy (Module-1I) Lecture Notes: Dr. Diksha Katiyar Calculation of vibrational frequencies. [Link]

  • FTIR study of five complex beta-lactam molecules - PubMed. [Link]

  • Sample preparation and factors affect IR bands. [Link]

  • Why the -NH stretching frequency of cyclic amines is less than aliphatic amine? | ResearchGate. (2019, July 4). [Link]

  • The features of IR spectrum. [Link]

  • Brief Discussion of the Influence of Ring Strain on Infrared Absorption Frequencies of C=C and C=O Double Bonds. [Link]

  • Decoding the IR Spectrum of Secondary Amines - Oreate AI Blog. (2026, January 8). [Link]

  • Table of Characteristic IR Absorptions. [Link]

  • IR Spectroscopy of Hydrocarbons Hydrocarbons contain only carbon-carbon bonds and carbon-hydrogen bonds. [Link]

  • Organic Nitrogen Compounds III: Secondary and Tertiary Amines - Spectroscopy Online. (2019, May 1). [Link]

  • 11.5: Infrared Spectra of Some Common Functional Groups - Chemistry LibreTexts. (2020, May 30). [Link]

Sources

Safety Operating Guide

Comprehensive Safety and Disposal Guide for 2-Phenyl-2,7-diaza-spiro[4.4]nonane hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist, Laboratory Safety & Operations Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Purpose: To provide self-validating, step-by-step operational protocols for the safe handling, segregation, and disposal of 2-Phenyl-2,7-diaza-spiro[4.4]nonane hydrochloride, ensuring strict compliance with EPA and RCRA guidelines.

Chemical Profile & Hazard Assessment

In drug discovery, spirocyclic scaffolds like This compound are highly valued for their conformational rigidity and unique three-dimensional vectors. However, the exact structural features that make this compound biologically useful also dictate its hazard profile and disposal requirements.

Mechanistic Causality in Safety:

  • The Spiro-Amine Core: Bicyclic spiro compounds containing nitrogen (diaza) are inherently biologically active. Because they are designed to interact with biological targets, they often exhibit environmental persistence and aquatic toxicity[1].

  • The Hydrochloride Salt: Formulating this free base amine as a hydrochloride (HCl) salt increases its aqueous solubility and shelf stability[2]. However, this means the compound exists as a fine, potentially hygroscopic crystalline powder that poses a severe inhalation risk (aerosolization). Furthermore, dissolving this salt in water yields a slightly acidic solution, which must be accounted for during waste consolidation.

Quantitative Data & Logistical Summary

To facilitate rapid operational decision-making, the physicochemical properties and their direct logistical implications are summarized below.

Table 1: Physicochemical Properties & Operational Implications

Property / HazardValue / DescriptionOperational Implication
Chemical Name 2-Phenyl-2,7-diaza-spiro[4.4]nonane HClEnsure waste labels reflect the full name; no abbreviations[3].
CAS Number 1965310-27-3Required for accurate EPA/RCRA waste manifesting[2].
Molecular Formula C13H19ClN2Nitrogenous organic; generates toxic NOx gases upon incineration[4].
Physical State Solid (Crystalline Powder)High risk of dust generation; handle strictly within a fume hood.
Solubility Water, DMSO, MethanolDictates waste stream segregation (Aqueous vs. Organic).
Primary Hazards Irritant, Aquatic ToxicityMandates a strict zero-drain-disposal policy[5].

Waste Segregation & Disposal Procedures

Under the Resource Conservation and Recovery Act (RCRA), it is the generator's responsibility to determine if a chemical waste meets hazardous criteria[6]. Due to its biological activity and nitrogenous nature, this compound must be treated as hazardous chemical waste and routed to an EPA-approved high-temperature incineration facility.

Waste Segregation Workflow

WasteSegregation Start 2-Phenyl-2,7-diaza-spiro[4.4]nonane hydrochloride Waste Solid Solid / Powder Form Start->Solid Aqueous Aqueous Solution Start->Aqueous Organic Organic Solvent Solution Start->Organic SolidBin Solid Waste Bin (HDPE Container) Solid->SolidBin AqueousBin Aqueous Waste Carboy (Check pH) Aqueous->AqueousBin OrganicBin Organic Waste Carboy (Non-Halogenated) Organic->OrganicBin Incineration RCRA-Approved High-Temperature Incineration SolidBin->Incineration AqueousBin->Incineration OrganicBin->Incineration

Caption: Workflow for the segregation and disposal of spiro-amine hydrochloride waste.

Protocol 1: Solid Waste Disposal

Self-Validating Check: Ensure the waste container is chemically compatible with acidic salts prior to transfer.

  • Containment: Transfer residual solid powder and contaminated consumables (e.g., weigh boats, spatulas) into a High-Density Polyethylene (HDPE) waste container.

    • Causality: HDPE prevents chemical leaching and is highly resistant to the acidic nature of hydrochloride salts.

  • Labeling: Affix a hazardous waste label immediately upon the first drop of waste entering the container. Write "Hazardous Waste: this compound, 100%".

    • Causality: EPA regulations mandate the use of full chemical names (no formulas or abbreviations) to prevent dangerous consolidation errors at the final disposal facility[3].

  • Storage: Store the container in a designated Satellite Accumulation Area (SAA) at or near the point of generation. Keep the container tightly closed unless actively adding waste[3].

  • Pickup: Request Environmental Health & Safety (EH&S) pickup within 72 hours of the container reaching its fill limit[3].

Protocol 2: Liquid Waste Segregation

Self-Validating Check: Never mix halogenated and non-halogenated waste streams.

  • Aqueous Solutions: If the compound is dissolved in biological buffers or water, collect it in a designated aqueous waste carboy. Verify the pH is between 4 and 10.

    • Causality: While drain disposal is permitted for certain highly biodegradable, non-toxic aqueous solutions[5], spiro-amines do not meet this criteria and must be collected for EH&S pickup.

  • Organic Solutions: If dissolved in DMSO, methanol, or acetonitrile (common for in vitro assays), transfer the solution to a non-halogenated organic waste carboy .

    • Causality: Commingling this compound with halogenated waste (like dichloromethane) drastically increases incineration costs and alters the required combustion temperature profile, complicating disposal[7].

Emergency Spill Response Protocol

In the event of a spill, the primary objective is to prevent aerosolization of the hydrochloride powder and subsequent inhalation exposure.

SpillResponse Spill Spill Detected Assess Assess Extent & Don PPE Spill->Assess Contain Contain Spill (Avoid Dust) Assess->Contain Clean Wet-Wipe or HEPA Vacuum Contain->Clean Dispose Transfer to Hazardous Waste Clean->Dispose

Caption: Step-by-step emergency response pathway for solid chemical spills.

Protocol 3: Spill Remediation
  • Assessment & PPE: Evacuate the immediate vicinity. Don nitrile gloves, safety goggles, a lab coat, and an N95 or P100 particulate respirator if dust is actively aerosolized[8].

  • Containment: If the spill is a solid powder, do not dry sweep .

    • Causality: Dry sweeping generates airborne particulates, drastically increasing the risk of inhalation and spreading contamination[6].

  • Collection: Use a HEPA-filtered vacuum designed for hazardous chemicals, or employ a wet-wipe method (using slightly damp paper towels) to collect the solid.

  • Decontamination: Wash the spill surface with a mild detergent solution. Collect the rinsate and all contaminated materials (including wipes and gloves) into the solid hazardous waste stream.

References

To ensure the highest standard of scientific integrity and regulatory compliance, the protocols above are grounded in the following authoritative guidelines:

  • University of Wisconsin-Madison Environment, Health & Safety: Chapter 7 Chemical Disposal Procedures. Retrieved from [Link]

  • University of Pennsylvania Environmental Health and Radiation Safety (EHRS): Laboratory Chemical Waste Management Guidelines. Retrieved from [Link]

  • Columbia University Research Compliance: Hazardous Chemical Waste Management Guidelines. Retrieved from[Link]

  • Lab Manager: Proper Drain Disposal of Chemicals: Guidelines and Best Practices. Retrieved from [Link]

  • PCCA: Safety Data Sheet: Waste Disposal & RCRA Guidelines. Retrieved from [Link]

  • ResearchGate: Enhanced degradation of spiro-insecticides and their leacher enol derivatives in soil. Retrieved from [Link]

Sources

A Comprehensive Guide to the Safe Handling of 2-Phenyl-2,7-diaza-spiro[4.4]nonane hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Hazard Assessment and Triage

Given the structure of 2-Phenyl-2,7-diaza-spiro[4.4]nonane hydrochloride, which contains a heterocyclic amine and a hydrochloride salt, we must anticipate potential hazards including skin and eye irritation, respiratory irritation, and potential harm if ingested or inhaled. Similar diazaspiro compounds are classified with hazards such as acute oral toxicity, skin corrosion/irritation, and serious eye damage/irritation.[1][2][3] Therefore, a cautious approach is paramount.

Key Anticipated Hazards:

  • Skin and Eye Irritation/Corrosion: The hydrochloride salt and amine functional groups can cause irritation or burns upon contact.[1][4][5]

  • Respiratory Irritation: Inhalation of dust or aerosols may cause respiratory tract irritation.[1][4]

  • Harmful if Swallowed: Similar compounds exhibit oral toxicity.[1][2]

Personal Protective Equipment (PPE): Your First Line of Defense

A comprehensive PPE strategy is non-negotiable to minimize exposure. The following table outlines the recommended PPE for handling this compound.

PPE CategorySpecificationRationale
Hand Protection Chemical-resistant nitrile gloves.To prevent direct skin contact.[6][7][8] Nitrile gloves offer good resistance to a range of chemicals. Always inspect gloves for integrity before use.[6]
Eye Protection ANSI-approved safety goggles or a face shield.To protect eyes from splashes or dust.[7][8][9] Goggles provide a seal around the eyes, which is crucial when handling potentially corrosive or irritating solids.
Body Protection A chemical-resistant lab coat.To protect against contamination of personal clothing and skin.[7][8][9]
Respiratory Protection NIOSH/MSHA approved respirator.Recommended when handling the solid outside of a fume hood, if there is a risk of generating dust, or if irritation is experienced.[7][10]

Operational Plan: A Step-by-Step Workflow for Safe Handling

All manipulations of this compound should be performed in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation exposure.[9][11]

Experimental Workflow:

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Prep Ensure fume hood is operational. Verify safety shower & eyewash access. DonPPE Don all required PPE as per the table. Prep->DonPPE Pre-operational Checks Weigh Weigh and transfer solid compound within the fume hood. DonPPE->Weigh Ready for Handling InSolution Handle solutions with caution, using sealed containers for transfers. Weigh->InSolution Experimental Steps Decon Decontaminate work surfaces and equipment thoroughly. InSolution->Decon Post-Experiment DoffPPE Doff PPE correctly to avoid secondary contamination. Decon->DoffPPE Final Steps Waste Dispose of waste in a labeled hazardous waste container. DoffPPE->Waste

Caption: Workflow for the safe handling of this compound.

Detailed Protocol:

  • Preparation: Before beginning any work, ensure the chemical fume hood is functioning correctly and that a safety shower and eyewash station are accessible.[10]

  • Donning PPE: Put on all the required personal protective equipment as detailed in the table above.

  • Weighing and Transfer: Conduct all weighing and transfer of the solid material within the fume hood to contain any airborne particles.[10]

  • In Solution: When working with the compound in a solution, exercise the same level of caution. Use sealed containers for transfers whenever feasible.

  • Post-Handling: After the procedure, thoroughly decontaminate all work surfaces and equipment.

  • Doffing PPE: Remove PPE carefully to prevent cross-contamination.

  • Waste Disposal: Dispose of all waste in a clearly labeled hazardous waste container.[6]

Storage and Segregation

Proper storage is critical to maintaining the stability of the compound and ensuring a safe laboratory environment.

  • Container: Keep the container tightly closed in a dry, cool, and well-ventilated place.[11][12]

  • Incompatibilities: Segregate from strong oxidizing agents, acids, and bases.[2][13]

  • Labeling: Ensure the container is clearly labeled with the full chemical name and any known hazards.

Spill and Emergency Procedures

In the event of a spill or exposure, immediate and correct action is crucial.

  • Spill:

    • Evacuate the immediate area and alert colleagues.

    • If safe to do so, contain the spill using appropriate absorbent materials.[11]

    • Collect the absorbed material into a labeled hazardous waste container.[9]

    • Decontaminate the spill area.

    • Report the incident to your laboratory supervisor and Environmental Health & Safety (EHS) department.[9]

  • Exposure:

    • Skin Contact: Immediately wash the affected area with plenty of soap and water.[1] Remove contaminated clothing.

    • Eye Contact: Rinse cautiously with water for several minutes.[1][4] Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.

    • Inhalation: Move the individual to fresh air.[1] If breathing is difficult, provide oxygen and seek medical attention.

    • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[2]

Disposal Plan: Environmental Responsibility

As a chlorinated organic compound, this compound and its waste must be managed as hazardous waste.

Disposal Workflow:

DisposalWorkflow cluster_collection Waste Collection cluster_storage Interim Storage cluster_disposal Final Disposal Collect Collect all waste (solid & liquid) in a designated, compatible container. Label Label container with 'Hazardous Waste', full chemical name, and date. Collect->Label Store Store sealed container in a designated Satellite Accumulation Area (SAA). Label->Store Segregated Storage Arrange Arrange for pickup by a licensed hazardous waste disposal service. Store->Arrange Professional Disposal

Caption: Workflow for the proper disposal of this compound waste.

Key Disposal Principles:

  • Segregation: Do not mix this waste stream with other chemical waste unless explicitly permitted by your institution's EHS department.[9]

  • Containerization: Use a designated, leak-proof, and chemically compatible container for all waste containing this compound.[9]

  • Labeling: All hazardous waste containers must be clearly labeled with "Hazardous Waste," the full chemical name, and the date of accumulation.[6]

  • Chlorinated Waste: Wastes containing chlorinated organic solvents often require high-temperature incineration and are more expensive to dispose of.[14] Never dispose of chlorinated compounds down the drain.[15][16]

  • Professional Disposal: Arrange for collection by your institution's EHS or a licensed hazardous waste disposal company.[9]

By adhering to these guidelines, you contribute to a safer research environment and ensure compliance with regulatory standards.

References

  • Benchchem. (n.d.). Essential Safety and Logistical Information for Handling Spiro[cyclohexane-1,3'-indolin]-2'-one.
  • University of Otago. (n.d.). Laboratory chemical waste disposal guidelines.
  • Water Corporation. (n.d.).
  • Process for Disposal of Chlorin
  • Office of Clinical and Research Safety. (n.d.).
  • Merck. (2021).
  • US EPA. (2025). Personal Protective Equipment.
  • ChemicalBook. (2025). SPIRO[2.5]OCT-5-EN-6-YL BORONIC ACID PINACOL ESTER.
  • Benchchem. (n.d.). Proper Disposal of Spiro[2.
  • Lab Manager. (2009). Personal Protective Equipment (PPE)
  • Laboratory Liquid Waste Disposal Flow Chart. (2024).
  • Aaron Chemicals LLC. (2024). Safety Data Sheet - 4-Boc-4,7-diazaspiro[2.5]octane.
  • Key Organics. (2017).
  • Fisher Scientific. (2025).
  • Sigma-Aldrich. (2025).
  • Combi-Blocks, Inc. (2025). Safety Data Sheet - Spiro[2.4]heptan-5-amine hydrochloride.
  • Hazmat School. (2022). 5 Types of PPE for Hazardous Chemicals.
  • Benchchem. (n.d.). Personal protective equipment for handling 5-ethyl-2,3-dihydro-1H-inden-2-amine.
  • Healthy Bean Ltd. (2023). PPE for Chemical Handling: A Quick Guide.
  • BLD Pharmatech. (n.d.). Safety Data Sheet - 2,7-Diazaspiro[4.4]nonan-3-one hydrochloride.
  • Fluorochem. (n.d.). 2,7-Diazaspiro[4.4]nonan-3-one hydrochloride.
  • KISHIDA CHEMICAL CO., LTD. (2023). Safety Data Sheet - 2,7-Diazaspiro[4.4]nonan-3-one hydrochloride.
  • Environmental Health & Safety. (n.d.). Safe Handling and Storage of Chemicals.

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.